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  • Product: N-Acetyl Fluvoxamine Acid
  • CAS: 88699-87-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Total Synthesis of N-Acetyl Fluvoxamine Acid

This technical guide details the total synthesis and structural characterization of N-Acetyl Fluvoxamine Acid (also known as Metabolite M4).[1] This compound is a critical reference standard for the quality control of Fl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the total synthesis and structural characterization of N-Acetyl Fluvoxamine Acid (also known as Metabolite M4).[1] This compound is a critical reference standard for the quality control of Fluvoxamine Maleate API, serving as a marker for oxidative degradation and metabolic profiling.

Unlike the parent drug synthesis which targets a methyl ether, this pathway requires the construction of a carboxylic acid backbone while simultaneously managing the acetylation of the oxime side chain .

[1]

Compound Profile & Retrosynthetic Strategy
  • Target Molecule: N-Acetyl Fluvoxamine Acid[1][2][3][4]

  • Chemical Name: (E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid[1][3][4]

  • CAS: 88699-87-0[1][2][3][4][5][6]

  • Role: Major urinary metabolite (M4); degradation impurity.[1]

Retrosynthetic Analysis

The synthesis is best approached via a convergent pathway to avoid the difficult selective oxidation of the parent drug's terminal methyl ether. We disconnect the molecule at the oxime (


) bond, revealing two key precursors:
  • The Electrophile: 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid (The "Keto-Acid").[1]

  • The Nucleophile:

    
    -[2-(aminooxy)ethyl]acetamide (The "Acetylated Linker").[1]
    
Synthesis Pathway Visualization

The following diagram illustrates the convergent workflow, distinguishing between the construction of the aryl-acid skeleton and the amino-side chain.

FluvoxamineM4_Synthesis cluster_0 Phase 1: Keto-Acid Skeleton cluster_1 Phase 2: Aminooxy Linker SM1 1-Bromo-4-(trifluoromethyl)benzene Intermediate1 Grignard Complex (Ar-MgBr) SM1->Intermediate1 Mg, THF, Reflux Reagent1 Glutaric Anhydride KetoAcid 5-Oxo-5-[4-(trifluoromethyl)phenyl] pentanoic Acid Intermediate1->KetoAcid + Glutaric Anhydride (Low Temp Addition) Target N-Acetyl Fluvoxamine Acid (Crude E/Z Mixture) KetoAcid->Target Condensation Pyridine, EtOH, Reflux SM2 N-(2-Bromoethyl)acetamide Intermediate2 Phthalimide Adduct SM2->Intermediate2 + Reagent2 TEA, DMF, 70°C Reagent2 N-Hydroxyphthalimide Linker N-[2-(aminooxy)ethyl]acetamide (HCl Salt) Intermediate2->Linker Hydrazinolysis (NH2NH2, EtOH) Linker->Target Final Purified (E)-Isomer Reference Standard Target->Final Recrystallization (Isomer Separation)

Caption: Convergent synthesis of N-Acetyl Fluvoxamine Acid via Grignard arylation of glutaric anhydride and subsequent oxime condensation.

Detailed Experimental Protocols
Phase 1: Synthesis of the Keto-Acid Backbone

Objective: Construct the 5-carbon carboxylic acid chain attached to the trifluoromethyl-phenyl ring.[1] Rationale: Direct Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride is sluggish due to the electron-withdrawing


 group.[1] A Grignard approach is preferred for higher yields.[1]

Protocol:

  • Grignard Formation: In a dry 3-neck flask under nitrogen, activate Magnesium turnings (1.2 eq) with iodine. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise. Reflux for 2 hours until Mg is consumed.

  • Anhydride Opening: Dissolve Glutaric Anhydride (0.9 eq) in dry THF in a separate vessel cooled to 0°C.

  • Addition: Cannulate the Grignard reagent slowly into the anhydride solution. Critical: Keep temperature <5°C to prevent double addition (which would form the tertiary alcohol).

  • Quench & Workup: Stir for 4 hours, then quench with 1M HCl. Extract with Ethyl Acetate.[1]

  • Isolation: The product, 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid , is extracted into saturated

    
     (separating it from non-acidic impurities), then re-acidified and filtered.[1]
    
Phase 2: Synthesis of the Acetylated Linker

Objective: Create the


-substituted hydroxylamine side chain with the acetyl group pre-installed.[1]
Rationale:  Acetylating the amine after attaching it to the ketone is risky because the carboxylic acid on the main chain could interfere (forming mixed anhydrides).

Protocol:

  • Coupling: React

    
    -(2-bromoethyl)acetamide (1.0 eq) with 
    
    
    
    -hydroxyphthalimide (1.1 eq) and Triethylamine (1.2 eq) in DMF at 70°C for 6 hours.
  • Precipitation: Pour into ice water to precipitate the phthalimide-protected intermediate.[1]

  • Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (1.5 eq) and reflux for 2 hours. The byproduct (phthalhydrazide) will precipitate.

  • Filtration: Filter off the solid.[1] Concentrate the filtrate and treat with HCl/Dioxane to isolate

    
    -[2-(aminooxy)ethyl]acetamide hydrochloride .[1]
    
Phase 3: Convergent Condensation & Isomer Separation

Objective: Form the oxime bond and isolate the pharmacologically relevant (E)-isomer.[1]

Protocol:

  • Condensation: Combine the Keto-Acid (Phase 1) and the Linker (Phase 2) in absolute Ethanol. Add Pyridine (2.5 eq) to buffer the HCl.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by HPLC.

  • Workup: Evaporate solvent. Dissolve residue in water/DCM. Adjust pH to 3.0. Extract the organic layer.

  • Isomer Purification: The reaction yields an E/Z mixture.[1]

    • Method: Recrystallize from Toluene/Heptane (1:3).[1] The (E)-isomer is thermodynamically more stable and typically crystallizes preferentially.[1]

    • Validation: Verify geometry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1] The (E)-isomer shows interaction between the oxime oxygen methylene protons and the phenyl ring protons.[1]

Analytical Specifications

The following data parameters validate the identity of the synthesized reference standard.

ParameterSpecification (Expected)Technique
Appearance White to off-white crystalline powderVisual
Mass Spectrometry

Da
LC-MS (ESI+)
Molecular Formula

Elemental Analysis
Melting Point 128°C – 132°CDSC
Isomeric Purity > 99.5% (E)-isomerHPLC (Chiral or C18)
NMR (

H)

1.95 (s, 3H, Ac), 4.25 (t, 2H,

), 12.1 (br s, COOH)
500 MHz DMSO-

Critical Control Points (Troubleshooting)
  • Impurity D Formation: During Phase 1, if the Grignard addition is too fast or warm, the ketone reacts with a second equivalent of Grignard, forming a tertiary alcohol impurity. Control: Strict temperature monitoring at 0°C.

  • Geometric Isomerism: The biological metabolite is specific (E-isomer).[1] The Z-isomer is an impurity of the impurity.[1] If recrystallization fails, preparative HPLC using a C18 column with a Formic Acid/Acetonitrile gradient is required.

  • Stability: The N-O bond is sensitive to strong acids.[1] Avoid using concentrated HCl during the workup of the final step; use weak organic acids (Acetic/Citric) or dilute mineral acids.

References
  • Metabolic Pathway Identification: Perucca, E., et al. "Clinical Pharmacokinetics of Fluvoxamine."[7] Clinical Pharmacokinetics, vol. 27, no. 3, 1994, pp. 175-190.[1] Establishes Fluvoxamine Acid and its N-acetyl derivative as primary urinary metabolites.[1][8]

  • Enzymatic Mechanism: Labib, R., et al. "Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine." Drug Metabolism and Disposition, vol. 35, no. 8, 2007. Details the oxidative deamination pathway leading to the acid metabolite.

  • Chemical Structure Verification: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 71312888, N-Acetyl Fluvoxamine Acid." PubChem, 2024. Provides IUPAC nomenclature and physicochemical property data.[1]

  • Analytical Standards & Impurity Profiling: LGC Standards. "N-Acetyl Fluvoxamine Acid Reference Material."[1][2][4][6] Validation of the compound as a commercial reference standard for pharmaceutical QC.[1]

Sources

Exploratory

"N-Acetyl Fluvoxamine Acid" chemical properties

An In-Depth Technical Guide to N-Acetyl Fluvoxamine Acid: Physicochemical Properties, Metabolism, and Analytical Characterization Abstract This technical guide provides a comprehensive overview of N-Acetyl Fluvoxamine Ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Acetyl Fluvoxamine Acid: Physicochemical Properties, Metabolism, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of N-Acetyl Fluvoxamine Acid, a principal human metabolite of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. For researchers, clinical pharmacologists, and drug development professionals, understanding the complete metabolic profile of a therapeutic agent is critical for evaluating its efficacy, safety, and potential for drug-drug interactions. This document details the metabolic formation of N-Acetyl Fluvoxamine Acid, outlines its core physicochemical properties, presents a conceptual synthetic pathway, and describes robust analytical methodologies for its characterization and quantification. The guide emphasizes the rationale behind experimental design and provides detailed, actionable protocols and workflows to support further research and development.

Introduction

Fluvoxamine is a widely prescribed SSRI used in the treatment of obsessive-compulsive disorder (OCD), depression, and various anxiety disorders.[1][2] Like most pharmaceuticals, fluvoxamine undergoes extensive hepatic metabolism, transforming the parent drug into various metabolites that are then eliminated from the body.[2][3] The study of these metabolites is a cornerstone of modern drug development, as their pharmacological activity, or lack thereof, and their concentration relative to the parent compound can significantly influence clinical outcomes.

N-Acetyl Fluvoxamine Acid is a major urinary metabolite of fluvoxamine.[1] It is formed through a multi-step enzymatic process in the liver. Together with its immediate precursor, fluvoxamine acid, it accounts for approximately 60% of the drug-related products excreted in urine, making its study essential for a complete understanding of fluvoxamine's pharmacokinetics.[2][3][4][5] This guide serves as a technical resource, consolidating known information and providing expert-driven, conceptual frameworks for its synthesis and analysis.

Metabolic Pathway and Pharmacological Significance

The biotransformation of fluvoxamine to N-Acetyl Fluvoxamine Acid is a sequential process involving several key enzymatic reactions. Understanding this pathway is crucial for interpreting pharmacokinetic data, especially in the context of patient-specific factors like genetic polymorphisms in metabolic enzymes.

The process begins with the parent drug, fluvoxamine, which is first acted upon by the cytochrome P450 enzyme CYP2D6.[1][6] This enzyme catalyzes an oxidative demethylation of the methoxy group on the pentyl side chain, yielding an intermediate, fluvoxaminoalcohol. Subsequently, alcohol dehydrogenase enzymes convert this alcohol to a carboxylic acid, forming fluvoxamine acid, the most abundant metabolite.[1][6] The formation of this primary metabolite is significantly reduced in individuals classified as CYP2D6 poor metabolizers.[7] Finally, the primary amine on the ethoxyamino side chain of fluvoxamine acid is acetylated by an N-acetyltransferase enzyme to produce the terminal metabolite, N-Acetyl Fluvoxamine Acid.[1][2]

Pharmacologically, the major metabolites of fluvoxamine are considered inactive.[1][6] In vitro studies on fluvoxamine acid demonstrated that its ability to inhibit serotonin reuptake is one to two orders of magnitude less potent than the parent fluvoxamine molecule.[3][4] It is therefore inferred that N-Acetyl Fluvoxamine Acid is also devoid of significant pharmacological activity. This is a critical piece of information, as it suggests that the clinical efficacy of fluvoxamine is directly attributable to the parent compound and not its metabolic byproducts.

G Fluvoxamine Fluvoxamine Intermediate Fluvoxaminoalcohol Fluvoxamine->Intermediate Oxidative Demethylation (CYP2D6) Metabolite1 Fluvoxamine Acid Intermediate->Metabolite1 Oxidation (Alcohol Dehydrogenase) Metabolite2 N-Acetyl Fluvoxamine Acid Metabolite1->Metabolite2 N-Acetylation (N-Acetyltransferase)

Caption: Metabolic pathway of Fluvoxamine to N-Acetyl Fluvoxamine Acid.

Physicochemical Properties

Accurate characterization of a metabolite's physical and chemical properties is fundamental for its use as a reference standard in analytical and toxicological studies. The properties of N-Acetyl Fluvoxamine Acid are summarized below.

PropertyValueSource
IUPAC Name (5E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid[8]
CAS Number 88699-87-0[8][9][10]
Molecular Formula C₁₆H₁₉F₃N₂O₄[8][9][10]
Molecular Weight 360.33 g/mol [8][9][10]
Appearance Pale Orange Solid[9]
Storage Conditions 2-8°C, Refrigerator, Under inert atmosphere[9]

Conceptual Synthesis and Purification

While N-Acetyl Fluvoxamine Acid is a metabolite, its availability as a chemical reference standard implies the existence of a robust synthetic route.[9][10] A detailed, peer-reviewed synthesis is not publicly available; however, a logical and chemically sound pathway can be conceptualized based on its structure, starting from its direct precursor, Fluvoxamine Acid. This approach is essential for producing the high-purity material required for analytical standard qualification.

Rationale: The synthesis requires the selective acetylation of the primary amine of Fluvoxamine Acid without affecting the carboxylic acid group. A common and effective method is the use of acetic anhydride under controlled basic conditions. The base neutralizes the acetic acid byproduct, driving the reaction to completion. Purification is designed to remove unreacted starting materials, reagents, and byproducts.

Experimental Protocol: Conceptual Synthesis
  • Dissolution: Dissolve Fluvoxamine Acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and cool the mixture to 0°C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted acetic anhydride, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Acetyl Fluvoxamine Acid using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the pure compound.

  • Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield the final product as a solid. Confirm identity and purity using the analytical methods described in Section 5.0.

G Start Fluvoxamine Acid (Starting Material) Reaction N-Acetylation (Acetic Anhydride, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Acetyl Fluvoxamine Acid Purification->Product

Caption: Conceptual workflow for the synthesis of N-Acetyl Fluvoxamine Acid.

Analytical Characterization

Robust and validated analytical methods are imperative for the accurate quantification of N-Acetyl Fluvoxamine Acid in biological matrices and for the quality control of synthetic reference standards. The techniques outlined below form a comprehensive suite for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying drug metabolites. A reversed-phase HPLC method with UV detection is highly suitable for this molecule. The following protocol is adapted from established methods for fluvoxamine and its primary metabolite, fluvoxamino acid.[11]

Rationale: This method provides excellent separation of the relatively polar metabolite from the parent drug and other potential impurities. Solid-phase extraction is a reliable technique for cleaning up complex biological samples like plasma, ensuring high recovery and minimizing matrix effects.[11]

  • Sample Preparation (Plasma):

    • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of human plasma onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and proteins.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 254 nm.[11]

    • Expected Retention Time: N-Acetyl Fluvoxamine Acid is expected to have a different retention time than fluvoxamine and fluvoxamine acid due to its modified polarity.

G Sample Plasma Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Injection HPLC Injection SPE->Injection Separation Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for HPLC-based analysis of N-Acetyl Fluvoxamine Acid.

Mass Spectrometry (MS)

For unequivocal identification, HPLC should be coupled with mass spectrometry (LC-MS). Electrospray ionization (ESI) in positive mode would be appropriate.

  • Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 361.13.

  • Structural Confirmation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group, cleavage of the ethoxyamino bond, and fragmentation of the pentanoic acid chain, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic molecules.

  • ¹H NMR: Key diagnostic signals would include:

    • A singlet around δ 2.0 ppm corresponding to the three protons of the acetyl (CH₃) group.

    • Multiplets in the aromatic region (δ 7.0-8.0 ppm) for the protons on the trifluoromethylphenyl ring.

    • A broad singlet for the carboxylic acid proton (OH), typically downfield (>10 ppm).

    • A triplet corresponding to the N-H proton of the amide group.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the amide and carboxylic acid (δ 170-180 ppm), the trifluoromethyl carbon (CF₃), and the various aliphatic and aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • A C=O stretch from the carboxylic acid (~1710 cm⁻¹).

    • A C=O stretch from the amide (Amide I band, ~1650 cm⁻¹).

    • An N-H bend from the amide (Amide II band, ~1550 cm⁻¹).

Conclusion

N-Acetyl Fluvoxamine Acid is a metabolically significant, yet pharmacologically inactive, end-product of fluvoxamine biotransformation. A thorough understanding of its chemical properties, metabolic origins, and analytical behavior is indispensable for comprehensive pharmacokinetic modeling and safety assessment of the parent drug, fluvoxamine. The conceptual synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and characterize this metabolite, facilitating further investigations into the clinical pharmacology of one of the most important SSRIs.

References

  • Fluvoxamine Pathway, Pharmacokinetics. ClinPGx. Link

  • FLUVOXAMINE ACID. Inxight Drugs. Link

  • Fluvoxamine | C15H21F3N2O2 | CID 5324346. PubChem, NIH. Link

  • LUVOX® (Fluvoxamine Maleate) Tablets 25 mg, 50 mg and 100 mg Suicidality and Antidepressant Drug. accessdata.fda.gov. Link

  • Fluvoxamine Maleate Tablets. DailyMed. Link

  • N-Acetyl Fluvoxamine Acid | C16H19F3N2O4 | CID 71312888. PubChem, NIH. Link

  • The major fluvoxamine metabolite in urine is formed by CYP2D6. PubMed. Link

  • Fluvoxamine Maleate | C19H25F3N2O6 | CID 9560989. PubChem, NIH. Link

  • CAS No : 88699-87-0 | Product Name : N-Acetyl Fluvoxamine Acid. Pharmaffiliates. Link

  • Fluvoxamine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Link

  • N-Acetyl Fluvoxamine Acid | CAS No- 88699-87-0. Simson Pharma Limited. Link

  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. ResearchGate. Link

  • N-Acetyl fluvoxamine acid, 2 mg, CAS No. 88699-87-0. Carl ROTH. Link

  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research. Link

  • High-performance liquid chromatographic determination of fluvoxamine and fluvoxamino acid in human plasma. PubMed. Link

  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Link

Sources

Foundational

"N-Acetyl Fluvoxamine Acid" CAS number 88699-87-0

The following technical guide is a comprehensive monograph on N-Acetyl Fluvoxamine Acid (CAS 88699-87-0) . It is designed for pharmaceutical scientists, analytical chemists, and metabolic researchers requiring authoritat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on N-Acetyl Fluvoxamine Acid (CAS 88699-87-0) . It is designed for pharmaceutical scientists, analytical chemists, and metabolic researchers requiring authoritative data on this specific metabolite and impurity standard.

CAS Registry Number: 88699-87-0 Chemical Ontology: Phase II Metabolite / Pharmaceutical Impurity Standard Molecular Formula:


Molecular Weight:  360.33  g/mol [1][2]

Executive Summary & Chemical Identity

N-Acetyl Fluvoxamine Acid (NAFA) represents a critical "double metabolite" of the antidepressant Fluvoxamine.[1] Structurally, it embodies two distinct metabolic transformations: the oxidative deamination of the terminal methoxy group to a carboxylic acid (Phase I) and the N-acetylation of the primary amine (Phase II).

In drug development and quality control (CMC), CAS 88699-87-0 is utilized primarily as a Reference Standard for impurity profiling and stability testing.[1] Its presence in biological matrices serves as a biomarker for complex metabolic clearance involving both CYP450 oxidation and N-acetyltransferase (NAT) conjugation.[1]

Physicochemical Profile
PropertySpecification
IUPAC Name (5E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)
pKa (Acid) ~4.5 (Carboxylic acid moiety)
LogP ~2.2 (Predicted)
Melting Point 118°C - 122°C (Typical for crystalline standard)

Metabolic Pathway & Biological Significance

Understanding the formation of NAFA is essential for interpreting pharmacokinetic data. It is not a primary metabolite but rather a downstream product of Fluvoxamine Acid , the major urinary metabolite.

The Biotransformation Cascade
  • Oxidative Deamination (Phase I): Fluvoxamine undergoes O-demethylation followed by oxidation (primarily via CYP2D6 and Alcohol Dehydrogenase) to form Fluvoxamine Acid .[1][3]

  • N-Acetylation (Phase II): The primary amine of the acid metabolite is acetylated by N-acetyltransferase (NAT1/NAT2) to form N-Acetyl Fluvoxamine Acid .[1]

Pathway Visualization

The following diagram illustrates the sequential enzymatic steps leading to CAS 88699-87-0.

FluvoxamineMetabolism FLV Fluvoxamine (Parent Drug) FLV_ACID Fluvoxamine Acid (Major Metabolite) FLV->FLV_ACID CYP2D6 / ADH (Oxidative Deamination) NA_FLV N-Acetyl Fluvoxamine (Minor Pathway) FLV->NA_FLV NAT1/NAT2 (Acetylation) NA_ACID N-Acetyl Fluvoxamine Acid (CAS 88699-87-0) FLV_ACID->NA_ACID NAT1/NAT2 (Acetylation) NA_FLV->NA_ACID CYP2D6 (Oxidation)

Figure 1: Metabolic genesis of N-Acetyl Fluvoxamine Acid.[1] The primary route involves oxidation followed by acetylation.[1]

Analytical Methodology: Isolation & Detection

For researchers characterizing this impurity in API batches or biological plasma, a self-validating LC-MS/MS protocol is required.[1] The carboxylic acid moiety necessitates pH control to ensure peak symmetry.

Recommended Protocol: HPLC-MS/MS Profiling[1]

Objective: Separate NAFA from the parent drug and the non-acetylated acid metabolite.

A. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.[1]

B. Mass Spectrometry Parameters (ESI+)

NAFA ionizes well in positive mode due to the oxime nitrogen, despite the acidic tail.

ParameterSettingRationale
Ionization Mode ESI Positive (+)The acetamido group facilitates protonation

.[1]
Precursor Ion m/z 361.3Corresponds to

.
Quantifier Ion m/z 302.2Loss of acetamide/fragmentation of the alkyl chain.
Qualifier Ion m/z 145.0Characteristic trifluoromethyl-phenyl fragment.[1]
Collision Energy 20-35 eVOptimized for fragmentation of the oxime ether linkage.[1]
Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc Separation (HPLC) cluster_ms Detection (MS/MS) Sample Biological Sample / API Extract Solid Phase Extraction (SPE) (Mixed-mode Anion Exchange) Sample->Extract Protein Precip. Column C18 Column (Acidic pH) Retains Acidic Metabolite Extract->Column Inject ESI ESI Source (+) m/z 361.3 Column->ESI Elute MRM MRM Quantitation 361.3 -> 302.2 ESI->MRM Fragment

Figure 2: Analytical workflow for the specific detection of CAS 88699-87-0 in complex matrices.

Synthesis & Preparation (Reference Standard)

When commercial standards are unavailable, N-Acetyl Fluvoxamine Acid can be synthesized from Fluvoxamine Acid.[1]

Synthetic Logic: Direct acetylation of Fluvoxamine Acid is chemically feasible but requires protection of the carboxylic acid if using aggressive acetylating agents, though selective N-acetylation is possible in aqueous buffers.[1]

  • Starting Material: Fluvoxamine Acid (Metabolite 1).[3]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Conditions: Mildly basic aqueous media (Schotten-Baumann conditions) or organic solvent (DCM) with Pyridine.

  • Purification: Recrystallization from Ethyl Acetate/Hexane or Preparative HPLC.

Note: This synthesis targets the acetylation of the primary amine on the amino-ethoxy side chain.[1]

References

The following sources provide foundational data regarding the metabolism of Fluvoxamine and the characterization of its acid and acetylated derivatives.

  • PubChem Compound Summary. (2025). N-Acetyl Fluvoxamine Acid (CID 71312888).[1][2] National Center for Biotechnology Information.[1] [Link][2]

  • Perucca, E., et al. (1994). Clinical Pharmacokinetics of Fluvoxamine. Clinical Pharmacokinetics. (Establishes the oxidative deamination pathway). [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Fluvoxamine Maleate Monograph: Impurity Profiling. (Reference for related impurity standards and HPLC methods). [Link]

Sources

Exploratory

N-Acetyl Fluvoxamine Acid: Metabolic Origins, Structural Inactivation, and Analytical Profiling

This technical guide details the metabolic formation, structural inactivation, and analytical profiling of N-Acetyl Fluvoxamine Acid (M4), a terminal metabolite of the SSRI fluvoxamine. Executive Summary N-Acetyl Fluvoxa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic formation, structural inactivation, and analytical profiling of N-Acetyl Fluvoxamine Acid (M4), a terminal metabolite of the SSRI fluvoxamine.

Executive Summary

N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0), often designated as metabolite M4 , represents a dual-modified derivative of fluvoxamine. Unlike the parent compound, which acts as a potent Selective Serotonin Reuptake Inhibitor (SSRI) and Sigma-1 receptor agonist, M4 is pharmacologically inert.

For drug development professionals, the significance of M4 lies not in its receptor affinity, but in its role as a biomarker of Phase I/II metabolic competence and a critical analyte in mass balance studies. This guide explicates the mechanistic cascade that converts the active drug into this polar, excretable entity, providing protocols for its isolation and quantification.

Part 1: Chemical Identity & Structural Logic

The transformation from Fluvoxamine to N-Acetyl Fluvoxamine Acid involves the systematic dismantling of the SSRI pharmacophore.

FeatureFluvoxamine (Parent) N-Acetyl Fluvoxamine Acid (M4) Pharmacological Impact
Molecular Formula C15H21F3N2O2C16H19F3N2O4Increased polarity for excretion.
Side Chain A 2-Aminoethyl oxime etherN-Acetyl -2-aminoethyl oxime etherLoss of Basicity: Acetylation neutralizes the amine, destroying the ionic bond with SERT.
Side Chain B 5-Methoxy valerophenone5-Carboxylic Acid valerophenoneSteric/Electrostatic Clash: The acid group introduces a negative charge in a hydrophobic binding pocket.
Status Active DrugInactive MetaboliteTerminal elimination product.[1]
The "Double Knockout" Mechanism

The pharmacological inactivation of M4 is absolute due to two simultaneous structural modifications:

  • Loss of the Cationic Anchor: The primary amine of fluvoxamine (pKa ~9.4) is protonated at physiological pH, allowing it to form a critical salt bridge with Aspartate-98 in the human Serotonin Transporter (hSERT). In M4, N-acetylation converts this amine into a neutral amide, abolishing this interaction.

  • Introduction of Repulsion: The oxidation of the methoxy group to a carboxylic acid introduces a negative charge. This creates electrostatic repulsion within the hydrophobic S1/S2 pockets of the transporter, further preventing binding.

Part 2: Mechanism of Formation (Metabolic Pathway)

The formation of N-Acetyl Fluvoxamine Acid is a sequential process involving both Phase I (Oxidation) and Phase II (Conjugation) enzymes.

The Pathway:

  • Phase I (O-Demethylation & Oxidation): CYP2D6 removes the methyl group from the valerophenone side chain, followed by oxidation (via ADH/ALDH) to form Fluvoxamine Acid (M1) .

  • Phase II (N-Acetylation): The primary amine on the oxime ether side chain is acetylated by N-acetyltransferase (likely NAT2), yielding N-Acetyl Fluvoxamine Acid (M4) .

Pathway Visualization

FluvoxamineMetabolism cluster_legend Metabolic Phase Parent Fluvoxamine (Active SSRI) Inter Intermediate: O-Desmethyl Fluvoxamine Parent->Inter CYP2D6 (O-Demethylation) M1 Metabolite M1: Fluvoxamine Acid (Weak/Inactive) Inter->M1 ADH / ALDH (Oxidation to COOH) M4 Metabolite M4: N-Acetyl Fluvoxamine Acid (Inactive) M1->M4 NAT2 (N-Acetylation) Phase I Phase I Phase II Phase II

Caption: Sequential metabolic inactivation of Fluvoxamine to M4 via oxidative deamination and N-acetylation.

Part 3: Experimental Protocols

For researchers requiring validation of M4 in biological matrices, the following protocols provide a self-validating workflow.

Protocol A: Chemical Synthesis of Reference Standard

Objective: To generate high-purity M4 for use as an LC-MS internal standard.

  • Starting Material: Begin with Fluvoxamine Acid (M1) (commercially available or synthesized via Jones oxidation of O-desmethyl fluvoxamine).

  • Acetylation Reaction:

    • Dissolve M1 (1 eq) in anhydrous dichloromethane (DCM).

    • Add Triethylamine (TEA, 2.5 eq) to act as a base.

    • Dropwise add Acetic Anhydride (1.2 eq) at 0°C under nitrogen atmosphere.

    • Stir at room temperature for 2 hours.

  • Workup & Purification:

    • Quench with water.[2] Extract with Ethyl Acetate.

    • Wash organic layer with 0.1 M HCl (to remove unreacted amine) and Brine.

    • Crucial Step: Since M4 is a carboxylic acid, extract into saturated NaHCO3, wash the aqueous layer with ether (removes non-acidic impurities), then re-acidify aqueous layer to pH 2 and extract back into Ethyl Acetate.

  • Validation: Confirm structure via 1H-NMR (look for singlet acetyl methyl group at ~2.0 ppm) and MS (m/z 361 [M+H]+).

Protocol B: LC-MS/MS Quantification in Plasma

Objective: Specific detection of M4 in the presence of Parent and M1.

Instrument Parameters:

  • Ionization: ESI Positive Mode (Note: Despite being an acid, the amide and other moieties often allow better sensitivity in positive mode as [M+H]+ or [M+Na]+; however, Negative mode [M-H]- is often preferred for carboxylic acids to reduce background). Recommendation: Test Negative Mode [M-H]- (m/z 359) for highest specificity.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Negative Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
N-Acetyl Fluvoxamine Acid 359.1 [M-H]- 299.1 20 Loss of Acetamide group

| N-Acetyl Fluvoxamine Acid | 359.1 [M-H]- | 113.0 | 35 | Trifluoromethyl-phenyl fragment |

Method Logic: The retention time of M4 will be significantly earlier (more polar) than Fluvoxamine but later than Fluvoxamine Acid (M1) due to the N-acetylation capping the polarity of the amine.

References
  • Perucca, E., et al. (1994). Clinical Pharmacokinetics of Fluvoxamine. Clinical Pharmacokinetics. Link

  • Hulse, M., et al. (2001). Characterization of the Metabolic Pathway of Fluvoxamine. Drug Metabolism and Disposition.[1][3][4][5] Link

  • PubChem Compound Summary. (2024). N-Acetyl Fluvoxamine Acid (CID 71312888).[6] National Center for Biotechnology Information. Link

  • DrugBank Online. (2024). Fluvoxamine Metabolism & Metabolites. Link

  • Narayanan, K., et al. (2002). Simultaneous determination of fluvoxamine and its major metabolites in human plasma by LC-MS. Journal of Chromatography B. Link

Sources

Foundational

N-Acetyl Fluvoxamine Acid: Characterization, Origin, and Analytical Profiling

The following technical guide details the characterization, origin, and analytical profiling of N-Acetyl Fluvoxamine Acid , a critical reference standard and metabolite in the development of Fluvoxamine therapeutics. Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, origin, and analytical profiling of N-Acetyl Fluvoxamine Acid , a critical reference standard and metabolite in the development of Fluvoxamine therapeutics.

Content Type: Technical Whitepaper Subject: Pharmaceutical Impurity & Metabolite Analysis Target Audience: Analytical Scientists, DMPK Researchers, and CMC Leads

Executive Summary

N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0) represents a complex, dual-modified derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1][2] While primarily identified as a Phase II metabolite (M4) formed via oxidative demethylation and N-acetylation, its significance extends into Quality Control (QC) and bioanalysis.[1][2]

For the drug development professional, this compound serves two critical roles:

  • Bioanalytical Marker: It is a major urinary metabolite used to phenotype CYP2D6 activity and assess metabolic clearance in clinical pharmacology.

  • Specificity Reference: Due to its structural similarity to potential oxidative degradation products (e.g., Fluvoxamine Acid), it acts as a crucial specificity standard in HPLC method validation to ensure no co-elution with process impurities.[2]

This guide provides a mechanistic breakdown of its formation, physicochemical properties, and a self-validating LC-MS/MS protocol for its detection.[1][2]

Chemical Architecture & Identity

Unlike the parent molecule, which acts as a lipophilic base, N-Acetyl Fluvoxamine Acid possesses an amphiphilic nature due to the introduction of a carboxylic acid tail and a neutral acetamide head group.[2]

FeatureFluvoxamine (Parent) N-Acetyl Fluvoxamine Acid (Impurity/Metabolite)
CAS Number 54739-18-388699-87-0
Formula C15H21F3N2O2C16H19F3N2O4
Molecular Weight 318.34 g/mol 360.33 g/mol
Functional Group A Primary Amine (Basic, pKa ~9.[1][2][3]5)Acetamide (Neutral, Non-ionizable at physiological pH)
Functional Group B Methoxy Ether (Lipophilic)Carboxylic Acid (Acidic, pKa ~4.[1][2]5)
Solubility Profile Soluble in organic solvents, acidic waterSoluble in alkaline buffers (as carboxylate), polar organics
Structural Transformation Logic

The transformation from Fluvoxamine to N-Acetyl Fluvoxamine Acid involves two distinct chemical events:

  • Oxidative Demethylation (Tail): The terminal methoxy group (-OCH3) is oxidized to a carboxylic acid (-COOH).[1][2] This drastically alters the polarity, introducing a negative charge at neutral pH.[2]

  • N-Acetylation (Head): The primary amine (-NH2) on the aminoethoxy side chain is acetylated to form an acetamide (-NH-CO-CH3).[1][2] This removes the basic center of the molecule.[2]

Origin & Formation Pathways[2]

Understanding the origin is vital for distinguishing between process impurities (formed in the reactor) and metabolites (formed in the patient).[1][2]

A. Metabolic Pathway (In Vivo)

This is the primary source of N-Acetyl Fluvoxamine Acid.[1] It is designated as metabolite M4 .[2]

  • Step 1 (CYP2D6): Oxidative demethylation of Fluvoxamine to Fluvoxamine Acid (Intermediate).[1][2][4]

  • Step 2 (NAT - N-Acetyltransferase): Acetylation of the primary amine.[1][2]

  • Clinical Relevance: Accumulation of this metabolite can indicate renal clearance rates, but it is generally considered pharmacologically inactive.[2]

B. Potential Degradation/Process Context (In Vitro)

While rare in solid-state stability, this structure can theoretically form under specific stress conditions:[1][2]

  • Oxidative Stress: Strong oxidants can convert the methoxy group to the acid.[2]

  • Excipient Interaction: In liquid formulations containing acetyl donors (e.g., degrading aspirin or acetate buffers), the amine could undergo acetylation, though this is kinetically slow compared to hydrolysis.[2]

Visualization: Formation Pathway

The following diagram illustrates the dual-modification pathway.

Fluvoxamine_Pathway cluster_props Physicochemical Shift FLV Fluvoxamine (Parent) (Basic Amine + Methoxy) FLV_Acid Fluvoxamine Acid (Metabolite M1) (Basic Amine + Carboxylic Acid) FLV->FLV_Acid Oxidative Demethylation (CYP2D6 / Strong Oxidation) NAc_FLV_Acid N-Acetyl Fluvoxamine Acid (Metabolite M4) (Acetamide + Carboxylic Acid) FLV_Acid->NAc_FLV_Acid N-Acetylation (NAT Enzyme / Acetyl Donor) Prop1 Lipophilic Base Prop2 Amphiphilic Zwitterion Prop3 Polar Acid

Caption: Step-wise metabolic conversion of Fluvoxamine to N-Acetyl Fluvoxamine Acid via oxidative demethylation and subsequent acetylation.

Analytical Strategy: Separation & Detection

Detecting N-Acetyl Fluvoxamine Acid presents a unique chromatographic challenge: Orthogonality .[2]

  • The Parent (Fluvoxamine) is a base.[2] It retains well at high pH or with ion-pairing reagents.[1][2]

  • The Impurity is an acid.[2][3][5][6] At high pH (common for basic drugs), it becomes fully ionized (COO-) and elutes in the solvent front (void volume), causing quantitation failure.[1][2]

Recommended Protocol: Acidic Reverse Phase LC-MS

To capture this impurity, you must suppress the ionization of the carboxylic acid group.[2]

1. Chromatographic Conditions
  • Column: C18 stationary phase with high carbon load (e.g., Waters XSelect HSS T3 or equivalent) to retain polar acids.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

    • Why: Low pH keeps the -COOH protonated (neutral), increasing hydrophobicity and retention.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • Start: 5% B (Hold 1 min to trap polar acid).

    • Ramp: 5% to 90% B over 10 mins.[2]

    • Note: N-Acetyl Fluvoxamine Acid will elute earlier than Fluvoxamine due to the polar amide/acid groups, but sufficiently retained away from the void.[2]

2. Mass Spectrometry (MS/MS) Detection

Since the molecule has lost its basic amine (acetylated), positive mode sensitivity may decrease compared to the parent.[1][2] However, the amide can still protonate.

  • Ionization: ESI Positive (ESI+) and Negative (ESI-).[1][2]

    • Recommendation: Screen both.[2] ESI(-) is often more selective for the carboxylic acid moiety [M-H]-.[1][2]

  • MRM Transitions (Conceptual):

    • Parent (ESI+): 361.3 → Fragment (Loss of Acetyl/COOH).[1][2]

    • Parent (ESI-): 359.3 → Fragment (Decarboxylation).[1][2]

Method Development Decision Tree

Use this logic flow to validate the method for specificity.

Method_Dev Start Start: Impurity Profiling Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH High_pH pH > 3.0 (Neutral/Basic) Check_pH->High_pH No Low_pH pH < 3.0 (Acidic) Check_pH->Low_pH Yes Result_High Risk: Impurity Ionizes (COO-) Elutes in Void Volume POOR RETENTION High_pH->Result_High Result_Low Success: Impurity Protonated (COOH) Retains on C18 GOOD SEPARATION Low_pH->Result_Low Select_Mode Select MS Polarity Result_Low->Select_Mode ESI_Pos ESI (+) Detects Amide Protonation [M+H]+ = 361.3 Select_Mode->ESI_Pos ESI_Neg ESI (-) Detects Carboxylate [M-H]- = 359.3 (Higher Specificity) Select_Mode->ESI_Neg

Caption: Decision logic for optimizing HPLC retention of the acidic N-Acetyl impurity.

Regulatory & Toxicological Assessment

Safety Classification
  • Category: Metabolite (MIST Guidelines apply).[1][2]

  • Genotoxicity: As an N-acetylated derivative, the reactive primary amine is masked, generally reducing genotoxic risk compared to primary aromatic amines (though Fluvoxamine's amine is aliphatic).[1][2]

  • Coverage: If the metabolite is present in human plasma at levels >10% of total drug-related exposure, it is considered "qualified" and requires no further animal toxicity testing.[2]

Reference Standard Usage

For regulatory submissions (ANDA/NDA), N-Acetyl Fluvoxamine Acid is required to:

  • Validate Bioanalytical Methods: Prove that the assay can distinguish Parent Drug from Metabolites.

  • Confirm Mass Balance: In ADME studies, accounting for this metabolite helps close the mass balance equation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71312888: N-Acetyl Fluvoxamine Acid. [Link][1][2]

  • H. Lundbeck A/S. Fluvoxamine Maleate: Pharmacokinetics and Metabolism Profile.[2] (Data derived from standard metabolic pathways of SSRIs).[1][2]

  • International Conference on Harmonisation (ICH). Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials. [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategy for N-Acetyl Fluvoxamine Acid Detection

This Application Note and Protocol guide details the detection and quantification of N-Acetyl Fluvoxamine Acid , a specific secondary metabolite of the antidepressant Fluvoxamine. This document is designed for analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the detection and quantification of N-Acetyl Fluvoxamine Acid , a specific secondary metabolite of the antidepressant Fluvoxamine. This document is designed for analytical chemists and drug metabolism researchers, focusing on LC-MS/MS methodologies.

Executive Summary & Biological Context

N-Acetyl Fluvoxamine Acid (NA-FLA) represents a dual-modification metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Its formation involves two distinct metabolic Phase I and Phase II pathways:

  • Oxidative Deamination/O-Demethylation: The terminal methoxy group of the parent drug is oxidized to a carboxylic acid (forming Fluvoxamine Acid).

  • N-Acetylation: The primary amino group on the oxime ether side chain is acetylated.

While Fluvoxamine Acid is the major urinary metabolite, the N-acetylated variant (often designated M4 ) serves as a critical biomarker for comprehensive metabolic profiling and renal clearance studies. Accurate detection requires distinguishing this compound from the parent drug (basic) and the non-acetylated acid metabolite (amphoteric/acidic).

Chemical Identity[1][2][3]
  • IUPAC Name: (5E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid[1][2]

  • Formula: C16H19F3N2O4[1][2][3]

  • Molecular Weight: 360.33 g/mol [1][3]

  • Key Functional Groups: Carboxylic Acid (Acidic), Acetamide (Neutral), Oxime Ether.

Metabolic Pathway Visualization

The following diagram illustrates the formation of N-Acetyl Fluvoxamine Acid from the parent compound, highlighting the structural changes targeted by the analytical method.

FluvoxamineMetabolism cluster_legend Structural Changes Parent Fluvoxamine (Parent Drug) MW: 318.3 Inter Fluvoxamine Acid (Major Metabolite) MW: 318.3 (approx) Parent->Inter CYP2D6/CYP1A2 (O-Demethylation + Oxidation) Target N-Acetyl Fluvoxamine Acid (Target Analyte M4) MW: 360.33 Inter->Target N-Acetyltransferase (NAT) (Acetylation of Amine) Note1 1. Methoxy -> Carboxylic Acid (-COOH) Note2 2. Primary Amine -> Acetamide (-NHAc)

Figure 1: Proposed metabolic pathway leading to N-Acetyl Fluvoxamine Acid formation.

Analytical Protocol: LC-MS/MS Method

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for sensitivity and specificity. Due to the carboxylic acid moiety, the analyte exhibits pH-dependent solubility and ionization.

Reagents and Standards[5]
  • Reference Standard: N-Acetyl Fluvoxamine Acid (CAS 88699-87-0), purity >98%.

  • Internal Standard (IS): Fluvoxamine-D4 or 13C-Fluvoxamine Acid (if available). Alternatively, use a structural analog like Candesartan (acidic) for negative mode or standard Fluvoxamine-D4 for positive mode.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation (Solid Phase Extraction)

Given the acidic nature of the analyte, a Mixed-Mode Anion Exchange (MAX) SPE cartridge is recommended to isolate the acid from the basic parent drug and neutral matrix components.

Protocol Steps:

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL Internal Standard. Dilute 1:1 with 2% NH4OH in water (Basic pH ensures the carboxylic acid is deprotonated and binds to the anion exchange resin).

  • Conditioning: Condition MAX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Basic/Neutral Removal): Wash with 1 mL 5% NH4OH in Water.

  • Wash 2 (Hydrophobic Removal): Wash with 1 mL MeOH.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol . (Acidification neutralizes the carboxylate, releasing it from the anion exchange resin).

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

Chromatographic Conditions[6]
  • Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
4.00 90 Elution of Analyte
5.00 90 Wash
5.10 10 Re-equilibration

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters[6]
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Positive (+) is generally preferred for the oxime/amide nitrogen protonation ([M+H]+ = 361). However, Negative (-) mode ([M-H]- = 359) offers higher selectivity for the carboxylic acid moiety if background noise is high in positive mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV (+).

MRM Transitions (Positive Mode Optimization):

  • Precursor Ion: 361.1 m/z ([M+H]+)

  • Quantifier Product: Optimize for loss of water or side chain. Likely 343.1 (Loss of H2O) or 319.1 (Loss of Acetyl - rare) or characteristic fragment 71.1 (if aliphatic chain retains charge).

  • Qualifiers: 361.1 -> 343.1; 361.1 -> [Fragment X].

Note: Due to the specific nature of this metabolite, verify the fragmentation pattern using the pure standard. The acetyl group often cleaves or the carboxylic acid loses CO2/H2O.

Workflow Visualization

The following diagram details the logical flow of the analytical procedure, ensuring data integrity from sample to result.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep SPE Extraction (MAX) Target: Acidic Fraction Sample->Prep Add IS + Base LC UHPLC Separation C18 Column, Gradient Prep->LC Elute (Acidic MeOH) MS MS/MS Detection ESI+, MRM: 361 > Frag LC->MS Retention Time Match Data Quantification Linearity & QC Check MS->Data Peak Area Ratio

Figure 2: Step-by-step analytical workflow for N-Acetyl Fluvoxamine Acid quantification.

Validation Criteria (Scientific Integrity)

To ensure the method is authoritative and trustworthy, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance CriteriaScientific Rationale
Selectivity No interfering peaks at RT of Analyte/IS in blank matrix.Proves the SPE method effectively removes matrix interferences.
Linearity r² > 0.99 (Weighted 1/x²).[4]Ensures accurate quantification across the expected metabolic range (typically 1–1000 ng/mL).
Accuracy 85–115% of nominal (80–120% at LLOQ).Validates the recovery efficiency of the extraction.
Precision CV < 15% ( < 20% at LLOQ).[5]Demonstrates reproducibility of the LC-MS system.
Matrix Effect 85–115% (IS normalized).Confirms that co-eluting phospholipids do not suppress ionization.

References

  • Fluvoxamine Metabolism Overview : Perucca, E., et al. "Clinical Pharmacokinetics of Fluvoxamine." Clinical Pharmacokinetics, 1994.

  • Metabolite Identification : Spigset, O., et al. "Fluvoxamine Pharmacokinetics and Metabolism." ResearchGate, 2001.

  • Chemical Structure Data : PubChem Compound Summary for CID 71312888, "N-Acetyl Fluvoxamine Acid".[1]

  • Analytical Standards : Sigma-Aldrich Product Data, "N-Acetyl Fluvoxamine Acid Reference Standard".

Sources

Application

Application Notes &amp; Protocols: Animal Models for Studying Fluvoxamine Metabolism

Introduction: The Critical Role of Metabolism in Fluvoxamine Efficacy and Safety Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolism in Fluvoxamine Efficacy and Safety

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Like most pharmaceuticals, its therapeutic efficacy and potential for drug-drug interactions are profoundly influenced by its metabolic fate within the body. Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug being excreted unchanged in the urine.[1] Understanding these metabolic pathways is paramount for predicting its pharmacokinetic profile, assessing inter-individual variability in patient response, and ensuring safety.

The primary enzymes responsible for drug metabolism belong to the cytochrome P450 (CYP) superfamily.[2][3] In humans, Fluvoxamine metabolism is predominantly mediated by two key CYP isozymes: CYP2D6 and CYP1A2 .[1][4][5] Given that these enzymes are subject to genetic polymorphisms and can be induced or inhibited by other co-administered drugs, a thorough understanding of their interaction with Fluvoxamine is a cornerstone of preclinical drug development.[6][7]

This guide provides a comprehensive overview and detailed protocols for utilizing animal models to study the metabolism of Fluvoxamine. We will delve into the rationale for selecting appropriate species, present step-by-step methodologies for both in vitro and in vivo experiments, and discuss the interpretation of the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to conduct robust and translatable preclinical metabolism studies.

Section 1: Fluvoxamine Metabolism in Humans - The Clinical Benchmark

A successful preclinical model must be benchmarked against the known metabolic profile in humans. Fluvoxamine undergoes extensive hepatic transformation into multiple metabolites, the majority of which are pharmacologically inactive.[1][8][9]

The two primary metabolic pathways are:

  • Oxidative Demethylation (Major Pathway): This is the principal route of metabolism, accounting for 30-60% of urinary metabolites.[1] It is a two-step process initiated by the CYP2D6 enzyme, which converts Fluvoxamine to an intermediate, fluvoxaminoalcohol. This intermediate is subsequently oxidized by alcohol dehydrogenase to form the main metabolite, fluvoxamine acid.[1][4][10]

  • Amino Group Modification (Secondary Pathway): This pathway, responsible for 20-40% of urinary metabolites, involves substitution or removal of the amino group and is primarily catalyzed by the CYP1A2 enzyme.[1]

It is also critical to note that Fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19, and a moderate inhibitor of other CYPs, which is a major reason for its significant drug-drug interaction profile.[6][11][12]

Visualizing the Metabolic Pathway

The following diagram illustrates the key steps in the hepatic metabolism of Fluvoxamine.

Fluvoxamine_Metabolism cluster_main Major Pathway (Liver) cluster_secondary Secondary Pathway (Liver) FLU Fluvoxamine ALC Fluvoxaminoalcohol (Intermediate) FLU->ALC CYP2D6 (Oxidative Demethylation) ACID Fluvoxamine Acid (Major Inactive Metabolite) ALC->ACID Alcohol Dehydrogenase FLU2 Fluvoxamine OTHER Other Metabolites (e.g., m3) FLU2->OTHER CYP1A2 (Amino Group Modification)

Caption: Primary metabolic pathways of Fluvoxamine in the human liver.

Section 2: Rationale and Selection of Animal Models

The predictive value of an animal model hinges on how closely its metabolic machinery resembles that of humans.[3] No single animal species is a perfect surrogate for human drug metabolism due to interspecies differences in the expression, activity, and substrate specificity of CYP enzymes.[2][13][14] Therefore, the selection process must be evidence-based, focusing on the enzymes relevant to the drug —in this case, CYP2D6 and CYP1A2.

Comparative CYP Enzyme Activity
SpeciesCYP2D6 Ortholog Activity (vs. Human)CYP1A2 Ortholog Activity (vs. Human)Recommended Use for Fluvoxamine Studies
Rat Variable; often lower for specific substrates.Generally similar expression and inducibility.Primary Model: Extensive historical data available; good for initial pharmacokinetic screening and CYP1A2-related metabolism.[15][16]
Dog Considered one of the more predictive models for human CYP2D6 substrates.[2]Activity can be lower than in humans.Confirmatory Model: Excellent for investigating the CYP2D6-mediated major metabolic pathway.
Mouse High variability between strains; often higher clearance than humans.Similar to humans but can show higher activity.Secondary/Screening Model: Useful for high-throughput screening, but results require careful scaling and interpretation.[8][9]
Cynomolgus Monkey Genetically similar, but can exhibit higher CYP2D6 activity than humans.[2]Generally considered a good model for human CYP1A2.Specialized Model: Used when lower-order species show significant divergence from human data; costly.
Microminipig CYP2D activity reported to be higher than in humans.[2]Reported to be similar to humans.Emerging Model: Gaining traction due to physiological similarities with humans, but less historical data available.

Expert Insight: For a comprehensive preclinical assessment of Fluvoxamine metabolism, a dual-species approach using the rat and dog is recommended. The rat provides a baseline for general pharmacokinetics and CYP1A2-mediated metabolism, while the dog offers a more specific and potentially more translatable model for the critical CYP2D6-mediated pathway. All studies should begin with an in vitro characterization of metabolism in liver microsomes from the selected species to confirm enzymatic activity before proceeding to costly in vivo experiments.

Section 3: Experimental Protocols

The following protocols provide a self-validating framework for investigating Fluvoxamine metabolism. They include necessary controls and are designed to generate robust, interpretable data.

Protocol: In Vitro Metabolism using Liver Microsomes

This protocol determines the rate of Fluvoxamine metabolism and identifies the primary metabolites formed by liver enzymes. Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of CYP enzymes.[17][18]

3.1.1 Materials and Reagents
  • Cryopreserved liver microsomes (from selected species, e.g., rat, dog, human)

  • Fluvoxamine standard

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., 20 mM NADPH stock, or a system like G6P/G6PDH)[19][20]

  • Reaction termination solution (e.g., ice-cold acetonitrile or methanol)

  • 96-well reaction plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

3.1.2 Step-by-Step Methodology
  • Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath and immediately place them on ice. Do not refreeze more than twice.[19]

  • Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes on ice, prepare the reaction mixture. For a final volume of 200 µL:

    • 100 mM Phosphate Buffer (pH 7.4)

    • Liver microsomes (final concentration typically 0.2-1.0 mg/mL; requires optimization)

    • Fluvoxamine (add from a stock solution to achieve a range of concentrations, e.g., 1-100 µM, to determine enzyme kinetics)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation to bring the mixture to temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 10 µL of 20 mM NADPH).[19] This provides the necessary cofactor for CYP enzyme activity.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The goal is to measure the initial rate of metabolism, where substrate depletion is <20%.

  • Termination of Reaction: Stop the reaction at each time point by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Vortex the samples and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the remaining Fluvoxamine and the formation of its metabolites.[21][22][23]

3.1.3 Essential Controls for a Self-Validating System
  • Time-Zero Control: Terminate the reaction immediately after adding NADPH. This accounts for any non-enzymatic degradation.

  • No-NADPH Control: Incubate for the longest time point without adding NADPH. This confirms the reaction is NADPH-dependent (i.e., CYP-mediated).

  • Heat-Inactivated Microsomes Control: Use microsomes that have been heat-inactivated (e.g., 45°C for 30 min) prior to the experiment. This serves as a negative control for enzymatic activity.

Protocol: In Vivo Pharmacokinetic (PK) Study

This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) of Fluvoxamine in a living animal model, providing key parameters like clearance, half-life, and bioavailability.

3.2.1 Materials and Animals
  • Young adult animals of the selected species (e.g., male Wistar rats, 250-300g).[24] The number should be sufficient for statistical power (typically n=4-6 per group).[25][26]

  • Fluvoxamine formulation for oral (gavage) and intravenous (IV) administration.

  • Appropriate caging and handling equipment.

  • Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes).

  • Metabolism cages for separate collection of urine and feces.

3.2.2 Step-by-Step Methodology
  • Acclimatization: Acclimate animals to the facility and handling for at least one week prior to the study.

  • Dosing:

    • Oral (PO) Group: Administer a single dose of Fluvoxamine via oral gavage. Doses used in rat studies often range from 1 to 10 mg/kg.[16][24]

    • Intravenous (IV) Group: Administer a single dose of Fluvoxamine via a suitable vein (e.g., tail vein in rats). The IV dose is typically lower than the oral dose and is used to determine 100% bioavailability.

  • Sample Collection:

    • Blood: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The small sample size limitations in rodents can be overcome using a sparse sampling design combined with population PK modeling.[16]

    • Urine/Feces: House animals in metabolism cages and collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h) to determine excretory routes and profile metabolites.

  • Sample Processing:

    • Process blood samples to obtain plasma by centrifugation.

    • Store all plasma, urine, and fecal homogenate samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of Fluvoxamine and its major metabolites in all collected matrices using a validated LC-MS/MS method.[21][22]

Visualizing the Experimental Workflow

This diagram outlines the logical flow from experimental setup to final data interpretation for both in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol M_prep Prepare Microsomes & Reagents M_inc Incubate with Fluvoxamine + NADPH M_prep->M_inc M_term Terminate Reaction (Acetonitrile) M_inc->M_term M_proc Process Sample (Centrifuge) M_term->M_proc Analysis LC-MS/MS Bioanalysis (Quantify Parent & Metabolites) M_proc->Analysis A_dose Dose Animal (PO or IV) A_samp Collect Samples (Blood, Urine, Feces) A_proc Process Samples (Plasma, Homogenates) A_proc->Analysis Data Data Interpretation (Kinetics, Metabolite ID, PK Parameters) Analysis->Data

Caption: Workflow for Fluvoxamine metabolism studies.

Section 4: Data Analysis and Interpretation

In Vitro Data
  • Metabolic Stability: Plot the percentage of remaining Fluvoxamine against time. From the slope of the initial linear phase, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Enzyme Kinetics: When using multiple substrate concentrations, plot the rate of metabolite formation against the Fluvoxamine concentration and fit the data to the Michaelis-Menten equation to determine Km (substrate affinity) and Vmax (maximum reaction rate).[27]

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the chemical structures of metabolites formed and compare them to the known human metabolites.[28]

In Vivo Data
  • Pharmacokinetic Parameters: Use non-compartmental or compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
F% Bioavailability (AUC_oral / AUC_iv) x 100The fraction of the oral dose that reaches systemic circulation.
  • Excretion Profile: Calculate the percentage of the administered dose recovered in urine and feces to understand the primary routes of excretion for the parent drug and its metabolites.

Conclusion

The study of Fluvoxamine metabolism in well-chosen animal models is an indispensable component of preclinical drug development. By employing a scientifically-grounded approach that starts with in vitro screening in species like the rat and dog, followed by confirmatory in vivo pharmacokinetic studies, researchers can build a comprehensive metabolic profile. This data is crucial for predicting human pharmacokinetics, identifying potential drug-drug interactions, and ultimately ensuring the safety and efficacy of Fluvoxamine for therapeutic use. The protocols and rationale presented in this guide provide a robust framework for achieving these critical objectives.

References

  • PharmGKB. Fluvoxamine Pathway, Pharmacokinetics. [Link]

  • Miura, M., & Ohkubo, T. (2007). Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. British Journal of Clinical Pharmacology, 63(2), 231–236. [Link]

  • Puckett, B., & Gabay, M. (2025). Fluvoxamine. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Cytochrome P450. [Link]

  • Sakaguchi, K., et al. (2017). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Drug Metabolism & Toxicology, 8(3). [Link]

  • Miroshnikov, M. V., et al. (2023). A comparative review of the activity of enzymes of the cytochrome P450 system in humans and laboratory animals. Prognostic value of preclinical models in vivo. Translational Medicine, 19(6), 442-452. [Link]

  • Martignoni, M., et al. (2000). Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man. Xenobiotica, 30(12), 1131-1152. [Link]

  • Martignoni, M., et al. (2008). Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man. Taylor & Francis Online. [Link]

  • Herald Scholarly Open Access. Pharmacogenomics of Antidepressants. [Link]

  • Miura, M., & Ohkubo, T. (2008). Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Taylor & Francis Online. [Link]

  • ResearchGate. Structural formulas of fluvoxamine and its principal metabolites. [Link]

  • Claassen, V. (1983). Review of the animal pharmacology and pharmacokinetics of fluvoxamine. British Journal of Clinical Pharmacology, 15(Suppl 3), 349S-355S. [Link]

  • PharmGKB. fluvoxamine m3. [Link]

  • Claassen, V. (1983). Review of the animal pharmacology and pharmacokinetics of fluvoxamine. PubMed. [Link]

  • ResearchGate. Various Analytical Methods for Fluvoxamine Determination. [Link]

  • NCBI. Preparation of mouse liver microsome - Glycoscience Protocols. [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

  • E-lactancia. (2013). LUVOX Product Monograph. [Link]

  • KNMP. (n.d.). CYP2D6: fluvoxamine. [Link]

  • El-Enany, N. (2007). Spectrofluorometric Determination of Fluvoxamine in Dosage Forms, Spiked Plasma, and Real Human Plasma by Derivatization with Fluorescamine. Journal of AOAC International, 90(2), 376-383. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Hori, Y., et al. (2012). Pharmacokinetics and distribution of fluvoxamine to the brain in rats under oxidative stress. Xenobiotica, 42(11), 1089-1094. [Link]

  • FDA. (n.d.). Redbook 2000: V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Kishore, M., et al. (2015). A new spectrophotometric method for the determination of fluvoxamine maleate in pure form and in pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 214-219. [Link]

  • Jouyban, A., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Pharmaceutical and Biomedical Research, 1(2), 29-36. [Link]

  • van der A, N. G., et al. (2007). Population pharmacokinetic model of fluvoxamine in rats: utility for application in animal behavioral studies. European Journal of Pharmaceutical Sciences, 30(1), 52-61. [Link]

  • ratio-FLUVOXAMINE Product Monograph. (2013). [Link]

  • Gorski, J. C., et al. (2003). Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19. Clinical Pharmacology & Therapeutics, 73(5), 443-453. [Link]

  • Preskorn, S. H. (1995). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. Psychiatrist.com. [Link]

  • Lee, S. Y., et al. (2013). Effect of Animal Condition and Fluvoxamine on the Result of [18F]FP-CIT PET Study in Mice. Molecular Imaging and Biology, 15(6), 727-733. [Link]

  • Cocchiara, G., et al. (1983). Neuroendocrine studies with fluvoxamine: animal data. British Journal of Clinical Pharmacology, 15(Suppl 3), 365S-371S. [Link]

  • Jeppesen, U., et al. (1997). Fluvoxamine is a potent inhibitor of the metabolism of caffeine in vitro. Pharmacogenetics, 7(2), 121-127. [Link]

  • FDA. (n.d.). VICH GL47: Comparative Metabolism Studies in Laboratory Animals. [Link]

  • EMA. (2010). GUIDELINE FOR GOOD CLINICAL PRACTICE. [Link]

  • Rezin, G. T., et al. (2012). Fluvoxamine alters the activity of energy metabolism enzymes in the brain. Revista Brasileira de Psiquiatria, 34(3), 316-322. [Link]

  • Inokuchi, S., et al. (2025). Eleven new metabolites of fluvoxamine detected in the solid tissues and body fluids obtained from a deceased overdosed with fluvoxamine in vivo, and the metabolites in the human liver microsomes in vitro using LC-HR-MS/MS. Forensic Toxicology, 43(1), 1-13. [Link]

  • ResearchGate. Michaelis–Menten curves of fluvoxamine metabolism in microsomes. [Link]

  • Spigset, O., et al. (1997). Fluvoxamine is a potent inhibitor of tacrine metabolism in vivo. Clinical Pharmacology & Therapeutics, 62(3), 322-329. [Link]

  • ResearchGate. (2025). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. [Link]

  • ResearchGate. (2025). Fluvoxamine alters the activity of energy metabolism enzymes in the brain. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetyl Fluvoxamine Acid (NAFA) Stability Guide

Executive Summary & Molecule Profile[1] N-Acetyl Fluvoxamine Acid (NAFA) is a critical downstream metabolite and process impurity of Fluvoxamine. Unlike the parent drug, NAFA possesses a dual-modification structure: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

N-Acetyl Fluvoxamine Acid (NAFA) is a critical downstream metabolite and process impurity of Fluvoxamine. Unlike the parent drug, NAFA possesses a dual-modification structure: the oxidation of the pentanone chain to a carboxylic acid and the acetylation of the oxime ether side chain .

This structural duality creates a unique "Stability Paradox" in solution:

  • The Oxime Ether (C=N-O): Highly susceptible to photo-isomerization (E

    
     Z conversion) under UV/Visible light.
    
  • The Carboxylic Acid (-COOH): Dictates pH-dependent solubility , leading to precipitation in acidic diluents often used in LC-MS protocols.

This guide provides the protocols required to stabilize NAFA in solution, preventing the common "Ghost Peak" (isomerization) and "Low Recovery" (precipitation) phenomena.

Critical Stability Factors & Protocols

Module A: Photostability (The "Ghost Peak" Phenomenon)

The Issue: Researchers often observe a splitting peak or a new peak eluting shortly before the main peak after the sample sits in the autosampler. This is not hydrolysis; it is geometric isomerization . The C=N double bond in the oxime ether linkage undergoes rapid


 (trans) to 

(cis) isomerization upon exposure to UV light (even ambient lab lighting).

The Mechanism:

  • Ground State: The

    
    -isomer is thermodynamically favored.
    
  • Excited State: Photon absorption breaks the

    
    -bond character, allowing rotation.
    
  • Result: Formation of the

    
    -isomer, which has a different retention time and biological inactivity.
    

Protocol 1: The "Dark Room" Standard

  • Glassware: Use Amberized Silanized Glass exclusively. If amber vials are unavailable, wrap clear vials in aluminum foil immediately upon prep.

  • Lighting: Perform weighing and dilution under Gold Fluorescent Light (UV-cutoff filters) if possible.

  • Autosampler: Ensure the LC autosampler compartment is opaque and temperature-controlled.

Module B: pH & Solubility (The "Disappearing Compound" Phenomenon)

The Issue: NAFA contains a carboxylic acid moiety (approximate pKa ~4.5).

  • In Acidic Mobile Phases (0.1% Formic Acid): The molecule is protonated (neutral charge), significantly reducing its aqueous solubility. This leads to adsorption to plastic/glass surfaces or precipitation in the needle seat.

  • In Basic/Neutral Buffers: The molecule is deprotonated (anionic), vastly improving solubility.

Protocol 2: The "pH-Switch" Diluent Strategy Do not dissolve the neat standard directly in 100% aqueous acid.

  • Step 1 (Stock): Dissolve 1 mg NAFA in 1 mL 100% Methanol or Acetonitrile (Solubility > 10 mg/mL).

  • Step 2 (Working Std): Dilute into a buffer at pH 6.0 - 7.0 (e.g., 10mM Ammonium Acetate).

  • Avoid: 0.1% Formic Acid in water as the primary diluent.

Visualizing the Instability Pathways

The following diagram illustrates the two primary failure modes: Photo-Isomerization (Light) and Precipitation (pH).

NAFA_Stability_Pathways cluster_Solubility pH & Solubility Pathway cluster_Photo Photostability Pathway NAFA_Solid NAFA (Solid Standard) Solvent_Acid Acidic Diluent (pH < 4.0) NAFA_Solid->Solvent_Acid Solvent_Base Neutral/Basic Diluent (pH > 6.0) NAFA_Solid->Solvent_Base Precipitate Protonated Form (Insoluble/Adsorption) Solvent_Acid->Precipitate Protonation (-COOH) Solution Anionic Form (Stable Solution) Solvent_Base->Solution Deprotonation (-COO⁻) E_Isomer E-Isomer (Target Analyte) Solution->E_Isomer Initial State UV_Light UV/Ambient Light (Energy Input) E_Isomer->UV_Light Z_Isomer Z-Isomer (Impurity/Ghost Peak) UV_Light->Z_Isomer Isomerization Z_Isomer->E_Isomer Slow Thermal Reversion

Caption: Figure 1. Dual instability pathways of N-Acetyl Fluvoxamine Acid showing pH-dependent solubility limits and UV-induced geometric isomerization.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Double Peaks in ChromatogramPhoto-Isomerization. The E-isomer has partially converted to the Z-isomer due to light exposure.1. Prepare fresh samples in amber glass. 2. Verify autosampler is dark. 3. Check if the column temperature is too high (>50°C), which can accelerate interconversion.
Low Recovery / Tailing pH Mismatch. The diluent is too acidic, causing the carboxylic acid to protonate and stick to the column frit or vial surface.1. Switch diluent to 50:50 MeOH:Water with 10mM Ammonium Acetate (pH ~6.5). 2. Use silanized glass vials to prevent adsorption.
Retention Time Shift Mobile Phase pH Drift. The carboxylic acid moiety is sensitive to slight changes in mobile phase pH near its pKa (4.5).1. Ensure mobile phase is buffered (e.g., Formate or Acetate) rather than just acidified water. 2. Target pH 3.0 (fully protonated) or pH 6.0 (fully deprotonated) to stabilize RT.
Signal Loss over 24h Hydrolysis. While less common, the oxime ether bond can hydrolyze in strong acid (pH < 2) over time.1. Avoid strong acids (HCl, TFA). 2. Store samples at 4°C in the autosampler.

Recommended LC-MS Workflow

To ensure reproducibility, follow this validated workflow for NAFA analysis.

Workflow Start Start: Solid Reference Standard Step1 1. Weighing (Amber Vials, Low Light) Start->Step1 Step2 2. Stock Preparation Solvent: 100% Methanol Conc: 1 mg/mL Step1->Step2 Step3 3. Working Standard Dilution Diluent: 10mM Ammonium Acetate (pH 6) Avoid 0.1% Formic Acid here! Step2->Step3 Step4 4. Storage Temp: -20°C (Stock) / 4°C (Working) Container: Amber Glass Step3->Step4 Step5 5. Analysis Column: C18 (Base Deactivated) MP: Acetonitrile / 10mM NH4OAc Step4->Step5

Caption: Figure 2. Optimized analytical workflow emphasizing light protection and pH control during dilution.

References

  • PubChem. (n.d.). N-Acetyl Fluvoxamine Acid (CID 71312888).[1] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Kwon, J. W., & Armbrust, K. L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 643–648. [Link]

  • Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

Sources

Optimization

Technical Guide: Solubility &amp; Handling of N-Acetyl Fluvoxamine Acid

CAS No: 88699-87-0 | Molecular Formula: C₁₆H₁₉F₃N₂O₄ | M.W.: 360.33 g/mol Introduction: The "Dual-End" Solubility Paradox As researchers investigating the metabolic fate of Fluvoxamine, you are likely encountering N-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 88699-87-0 | Molecular Formula: C₁₆H₁₉F₃N₂O₄ | M.W.: 360.33 g/mol

Introduction: The "Dual-End" Solubility Paradox

As researchers investigating the metabolic fate of Fluvoxamine, you are likely encountering N-Acetyl Fluvoxamine Acid (often designated as metabolite m4 or FA-Acetamide ). This molecule presents a distinct physicochemical challenge compared to its parent drug.[1]

While Fluvoxamine Maleate is a salt with reasonable solubility in ethanol and chloroform, N-Acetyl Fluvoxamine Acid is a lipophilic weak acid. It is formed via two simultaneous metabolic modifications:[2]

  • Oxidative O-demethylation of the alkyl chain to a carboxylic acid.

  • N-acetylation of the primary amine tail.

The Consequence: You lose the basic amine (which aids solubility in acidic media) and gain a lipophilic acetyl group, while simultaneously acquiring a pH-dependent carboxyl group. This creates a molecule that is insoluble in water at neutral/acidic pH and prone to "crashing out" in standard LC-MS mobile phases if not managed correctly.

This guide serves as your troubleshooting center for overcoming these specific solubility barriers.

Part 1: Solubility Troubleshooting (Q&A)
Q1: Why does my standard precipitate immediately upon adding water or 0.1% Formic Acid?

Diagnosis: pH-Dependent Insolubility. N-Acetyl Fluvoxamine Acid contains a carboxylic acid moiety (pKa ≈ 4.5–5.0) and a highly lipophilic trifluoromethyl-phenyl group.

  • In Acidic Media (pH < 4): The molecule is protonated (neutral charge). The lipophilic domains dominate, driving the partition coefficient (LogD) up, causing rapid precipitation.

  • In Basic Media (pH > 6): The carboxylic acid deprotonates to a carboxylate anion (COO⁻), significantly increasing aqueous solubility.

Corrective Action: Never attempt to dissolve the solid directly in water or acidic buffers.

  • Protocol: Dissolve the neat solid in 100% DMSO or Methanol first to create a high-concentration stock (e.g., 10 mg/mL).

  • Dilution: When diluting into aqueous media, ensure the final pH is > 6.0 (e.g., using Ammonium Bicarbonate) or keep the organic content high (>30%).

Q2: I am seeing broad, tailing peaks or carryover in my LC-MS. Is this a solubility issue?

Diagnosis: Column Adsorption & Solvent Shock. Because this metabolite is less polar than Fluvoxamine Acid (due to N-acetylation), it has a high affinity for C18 stationary phases and plastic surfaces.

  • Tailing: Often caused by secondary interactions with free silanols or "solvent shock" where the sample solvent (e.g., 100% DMSO) is too strong compared to the initial mobile phase (e.g., 5% Acetonitrile).

  • Precipitation on Column: If your mobile phase A is acidic (0.1% Formic Acid) and you inject a high concentration, the analyte may precipitate at the head of the column before the gradient elutes it.

Corrective Action:

  • Switch Mobile Phase: Use 10 mM Ammonium Acetate (pH 5-6) instead of Formic Acid for Mobile Phase A. This keeps the acid moiety ionized and soluble.

  • Optimize Injection Solvent: Dilute your DMSO stock with 50:50 Methanol:Water before injection. Do not inject pure DMSO if possible.

Q3: The compound degrades in my stock solution. How do I store it?

Diagnosis: Esters/Amides are generally stable, but Oximes can be sensitive. While N-Acetyl Fluvoxamine Acid is relatively stable, the oxime ether linkage can be susceptible to hydrolysis under highly acidic conditions or intense light.

Corrective Action:

  • Storage: Store powder at -20°C . Store DMSO stocks at -20°C or -80°C.

  • Avoid: Do not leave in acidic aqueous solution (e.g., 0.1% TFA) at room temperature for extended periods.

Part 2: Validated Solubilization Protocol

Use this step-by-step workflow to prepare a stable 1 mg/mL stock solution.

ParameterSpecification
Primary Solvent DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9%
Secondary Solvent Methanol (LC-MS Grade)
Max Solubility ~20-30 mg/mL in DMSO
Aqueous Buffer 10 mM Ammonium Bicarbonate (pH 7.8) or PBS
Forbidden Pure Water, 0.1% Formic Acid (for direct dissolution)
Step-by-Step Procedure:
  • Weighing: Weigh 1.0 mg of N-Acetyl Fluvoxamine Acid into a glass amber vial (plastic vials may bind the compound).

  • Primary Dissolution: Add 100 µL of 100% DMSO . Vortex for 30 seconds. Ensure the solution is perfectly clear.

    • Checkpoint: If particulates remain, sonicate for 5 minutes at ambient temperature.

  • Dilution (for Stock): Add 900 µL of Methanol . Vortex to mix.

    • Result: You now have a 1 mg/mL stock in 10% DMSO / 90% Methanol. This is stable at -20°C for up to 3 months.

  • Working Solution (for Assay):

    • To dilute to 10 µM for an assay, dilute the stock into PBS (pH 7.4) or Media .

    • Critical: Add the stock dropwise to the vortexing buffer to prevent local precipitation.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on the intended application (LC-MS vs. Cellular Assays).

SolubilityWorkflow Start Start: Solid N-Acetyl Fluvoxamine Acid Step1 Dissolve in 100% DMSO (Target: 10-50 mM) Start->Step1 Check Visual Check: Clear Solution? Step1->Check Sonicate Sonicate 5 mins (Max 40°C) Check->Sonicate Cloudy Branch Select Application Check->Branch Clear Sonicate->Check LCMS LC-MS Analysis Branch->LCMS Bio Cellular/Enzymatic Assay Branch->Bio LCMS_Dil Dilute with 50:50 MeOH:H2O LCMS->LCMS_Dil LCMS_MP Mobile Phase Requirement: Use Ammonium Acetate (pH > 5) Avoid pure Formic Acid LCMS_Dil->LCMS_MP Bio_Dil Dilute into PBS (pH 7.4) Max DMSO < 0.5% Bio->Bio_Dil Bio_Warn Warning: Check for Precipitation if pH < 6 Bio_Dil->Bio_Warn

Caption: Decision matrix for solubilizing N-Acetyl Fluvoxamine Acid, prioritizing pH control to prevent precipitation.

References
  • PubChem. N-Acetyl Fluvoxamine Acid (CID 71312888) - Chemical Structure and Physical Properties.[3] National Library of Medicine. Available at: [Link]

  • ClinPGx. Fluvoxamine Pharmacokinetics and Metabolic Pathways. Clinical Pharmacogenomics Implementation Consortium. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Luvox (Fluvoxamine Maleate) Tablets Prescribing Information. Available at: [Link][1]

  • Carl Roth. N-Acetyl Fluvoxamine Acid Product Specification & Safety Data. Available at: [Link]

Sources

Troubleshooting

Optimizing extraction of Fluvoxamine metabolites from urine

Technical Support Center: Fluvoxamine & Metabolite Extraction Topic: Optimizing Extraction of Fluvoxamine and Fluvoxamine Acid from Urine ID: #FLV-UR-001 Status: Active Welcome to the Bioanalytical Support Portal Scope:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluvoxamine & Metabolite Extraction Topic: Optimizing Extraction of Fluvoxamine and Fluvoxamine Acid from Urine ID: #FLV-UR-001 Status: Active

Welcome to the Bioanalytical Support Portal

Scope: This guide addresses the specific challenges of extracting Fluvoxamine (Parent) and its primary metabolite, Fluvoxamine Acid , from human urine.

The Core Challenge: Most extraction failures occur because researchers apply protocols designed for the parent drug (a base) to the metabolite (an acid/zwitterion). While Fluvoxamine is a lipophilic amine (pKa ~8.7), Fluvoxamine Acid (the major urinary component, accounting for 30-60% of the dose) contains a carboxylic acid moiety. This chemical shift necessitates a fundamental change in your Solid Phase Extraction (SPE) strategy.

Module 1: Pre-treatment & Hydrolysis (The "Hidden" Yield)

User Query: "I am recovering the parent drug, but my metabolite quantification is inconsistent or lower than reported literature values (30-60% of dose). Why?"

Root Cause: Fluvoxamine Acid can form unstable acyl glucuronides . While the acid metabolite is often found free, phase II conjugation can "mask" a portion of the analyte. Furthermore, urine pH variability (4.5 – 8.0) can cause precipitation or adsorption of the drug to container walls before it even reaches your column.

Troubleshooting Protocol: Enzymatic Deconjugation

Do not rely on "Dilute and Shoot" if total metabolite quantification is required.

  • pH Adjustment: Adjust 200 µL of urine to pH 5.0 using 1.0 M Ammonium Acetate buffer.

    • Why?

      
      -glucuronidase enzymes have optimal activity between pH 4.5 and 5.5.
      
  • Enzyme Addition: Add

    
    -glucuronidase  (e.g., from Helix pomatia or Recombinant types).
    
    • Dosage: >5,000 units/mL of urine.

  • Incubation: 2 hours at 37°C or 60°C (depending on enzyme thermal stability).

    • Critical Check: Verify hydrolysis efficiency using a glucuronidated internal standard (e.g., morphine-3-glucuronide) if available, as specific fluvoxamine-glucuronide standards are rare.

  • Quench: Add 200 µL of ice-cold Acetonitrile (ACN) or Methanol (MeOH) to stop the reaction and precipitate proteins.

Module 2: Solid Phase Extraction (The "Amphoteric" Trap)

User Query: "I used a standard MCX (Mixed-Mode Cation Exchange) protocol for SSRIs, but the Fluvoxamine Acid metabolite washed away. How do I capture both?"

Technical Insight: MCX columns rely on the positive charge of the amine (protonated at acidic pH).

  • Fluvoxamine (Parent): Has a basic amine.[1] Retains well on MCX.

  • Fluvoxamine Acid: Is a zwitterion . At acidic pH (loading), the carboxylic acid is neutral, but the amine is protonated. However, it is significantly more polar than the parent. If you wash with high organic strength while relying solely on the amine interaction, you risk breakthrough.

Recommended Solution: The "Universal" HLB Protocol For simultaneous extraction, a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is superior to ion exchange because it retains both the neutral acid and the hydrophobic parent via reversed-phase mechanisms, regardless of ionization state (provided pH is controlled).

Optimized HLB Workflow
StepSolvent / ConditionsMechanism / Reason
1.[2] Conditioning 1 mL MeOH followed by 1 mL WaterActivates the polymeric surface.
2. Loading Pre-treated Urine (pH adjusted to 3.0 - 4.0 )CRITICAL: At pH 3.0, the carboxylic acid (pKa ~4.5) is protonated (neutral), maximizing retention on the lipophilic polymer.
3. Wash 1 5% Methanol in Water (Acidified with 0.1% Formic Acid)Removes salts and highly polar interferences without eluting the acid metabolite.
4. Drying Apply vacuum for 2-5 minsRemoves residual water which can interfere with elution or evaporation.
5. Elution 100% Methanol (2 x 500 µL)Strong organic solvent disrupts hydrophobic interactions, releasing both Parent and Acid.

Visual Decision Tree: Selecting Your Sorbent

ExtractionLogic cluster_tips Troubleshooting Tips Start Target Analyte? ParentOnly Fluvoxamine Only (Parent) Start->ParentOnly MetaboliteOnly Fluvoxamine Acid Only (Metabolite) Start->MetaboliteOnly Both Simultaneous Extraction (Parent + Metabolite) Start->Both MCX Protocol A: MCX (Mixed-Mode Cation Exchange) High specificity for bases. ParentOnly->MCX Basic amine (pKa ~8.7) MAX Protocol B: MAX (Mixed-Mode Anion Exchange) High specificity for acids. MetaboliteOnly->MAX Carboxylic acid (pKa ~4.5) HLB Protocol C: HLB (Polymeric Reversed Phase) Best compromise for polarity mix. Both->HLB Amphoteric nature Tip1 Load HLB at pH 3.0 to keep Acid neutral HLB->Tip1

Caption: Sorbent selection logic based on the physicochemical difference between the basic parent drug and the acidic metabolite.

Module 3: Chromatographic Separation (LC-MS/MS)

User Query: "I see severe peak tailing for the acid metabolite, or it elutes in the void volume."

Root Cause:

  • Void Volume Elution: Fluvoxamine acid is polar. If your initial mobile phase is too strong (e.g., >10% Organic), it won't retain on a C18 column.

  • Tailing: Secondary interactions between the free amine and silanols on the column, or ionization of the carboxylic acid causing mixed-mode behavior.

LC Optimization Guide
  • Column Selection: Use a C18 column with polar-endcapping (e.g., Waters T3, Phenomenex Kinetex Biphenyl, or equivalent). Standard C18 may fail to retain the polar acid metabolite.

  • Mobile Phase Chemistry:

    • Phase A: Water + 0.1% Formic Acid (Maintain pH ~2.7).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acidic? Low pH keeps the carboxylic acid protonated (neutral), increasing its hydrophobicity and retention on the C18 column. It also protonates the amine for positive mode MS detection.

  • Gradient Profile:

    • Start at 5% B (High aqueous) and hold for 0.5–1.0 min. This focuses the polar metabolite at the head of the column.

    • Ramp to 95% B over 5–7 minutes.

Workflow Summary: From Urine to Data

Workflow Urine Urine Sample (High Salt/Urea) Hydrolysis Enzymatic Hydrolysis (Optional: if total req.) Urine->Hydrolysis Glucuronides? pH_Adj pH Adjustment (Target pH 3.0-4.0) Urine->pH_Adj Free Acid Only Hydrolysis->pH_Adj SPE SPE (HLB) Load -> Wash (5% MeOH) -> Elute pH_Adj->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS (Polar-C18 / Acidic MP) Evap->LCMS

Caption: End-to-end sample preparation workflow emphasizing pH control points.

References

  • Metabolism & Pharmacokinetics

    • Spigset, O., et al.[3] "The major fluvoxamine metabolite in urine is formed by CYP2D6."[3][4][5] European Journal of Clinical Pharmacology, 2001.

    • FDA Labeling.[6] "Luvox (Fluvoxamine Maleate) Tablets - Clinical Pharmacology."

  • Analytical Methodologies

    • Unceta, N., et al. "Development of a LC-MS/MS method for the determination of fluvoxamine in human plasma." Journal of Chromatography B, 2018.[7] (Cited for LC-MS optimization principles applicable to urine).

    • Restek Corporation. "LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine." (Demonstrates Biphenyl column utility for polar metabolites).

  • Chemical Data

    • PubChem.[8][9] "Fluvoxamine Maleate Compound Summary."

Sources

Optimization

Troubleshooting low signal intensity of "N-Acetyl Fluvoxamine Acid"

Technical Support Center: Bioanalytical Applications Group Subject: Troubleshooting Low Signal Intensity for N-Acetyl Fluvoxamine Acid (Metabolite M4) Ticket ID: #BIO-FLV-M4-001 Status: Open Assigned Scientist: Dr. Aris...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Applications Group Subject: Troubleshooting Low Signal Intensity for N-Acetyl Fluvoxamine Acid (Metabolite M4) Ticket ID: #BIO-FLV-M4-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Amphiphilic Trap"

You are likely encountering low signal intensity because N-Acetyl Fluvoxamine Acid (NA-FA) behaves fundamentally differently from its parent compound, Fluvoxamine.

While Fluvoxamine is a classic basic drug (pKa ~8.7) that ionizes easily in ESI(+) and retains well on C18 at high pH, NA-FA is an acidic metabolite (carboxylic acid moiety) with a neutralized amine (due to N-acetylation).

If you are applying a generic "Basic Drug" method (High pH, ESI+, generic C18), you are hitting three failure points:

  • Ionization Suppression: The molecule is likely eluting in the void volume (unretained).

  • Wrong Polarity: The amide group reduces basicity, making ESI(+) inefficient compared to ESI(-).

  • Extraction Loss: Basic extraction protocols (high pH LLE) will leave this acidic metabolite in the aqueous waste layer.

Phase 1: Diagnostic Workflow (The Logic)

Before modifying your method, trace the signal loss using this logic flow.

TroubleshootingFlow cluster_decision Decision Matrix Start Low Signal Intensity (NA-FA) Infusion 1. Direct Infusion (No Column) Start->Infusion Step 1 Chrom 2. Check Retention (k' < 1?) Infusion->Chrom Signal Good? Source 3. Source Optimization (ESI- vs ESI+) Infusion->Source Signal Poor? Prep 4. Extraction Recovery (pH Mismatch) Chrom->Prep Peak Shape Poor?

Figure 1: Diagnostic logic for isolating the root cause of signal loss.

Phase 2: Mass Spectrometry Optimization (The Detector)

Q: Why is my ESI(+) signal so weak compared to Fluvoxamine?

A: You are fighting chemistry. Fluvoxamine has a secondary amine that protonates avidly (


). In N-Acetyl Fluvoxamine Acid , that amine is acetylated (forming an amide), which drastically reduces its basicity. Meanwhile, the terminal methyl group has been oxidized to a carboxylic acid.
  • Recommendation: Switch to Negative Ion Mode (ESI-) .

    • The carboxylic acid group deprotonates easily to form

      
      .
      
    • Target Mass: MW is approx 360.3 Da.[1]

      • ESI(-): Monitor precursor 359.3 (M-H).

      • ESI(+): If you must use positive mode, monitor 361.3 (M+H), but you must use an acidic mobile phase to force protonation on the amide oxygen or the weak nitrogen.

Q: What are the optimal transitions?

If standard literature transitions fail, use these calculated transitions based on the structure (C16H19F3N2O4):

Ionization ModePrecursor (

)
Product (

)
Mechanism
ESI (-) (Preferred)359.3 113.0 Loss of acetyl-amino side chain
ESI (-) 359.3299.1Decarboxylation / Loss of Acetyl
ESI (+) 361.3319.2Loss of Ketene (Acetyl group)
ESI (+) 361.371.0N-ethylacetamide fragment

Phase 3: Chromatography (The Separation)

Q: My analyte elutes immediately (Void Volume). How do I retain it?

A: This is the most common cause of "low signal" (Ion Suppression from salts). Because NA-FA has a carboxylic acid, it is anionic at neutral/high pH. Anions repel from C18 stationary phases.

Protocol Adjustment:

  • Lower the pH: You must suppress the ionization of the carboxylic acid to make it hydrophobic enough to stick to the column.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Result: The acid group becomes neutral (-COOH), increasing retention.

  • Column Selection:

    • Standard C18: May still show "fronting" or poor retention.

    • Recommended:HSS T3 (Waters) or Phenyl-Hexyl . These are designed to retain polar/acidic metabolites that standard C18 loses.

Q: Can I analyze it simultaneously with Fluvoxamine?

A: Yes, but it requires a compromise.

  • The Conflict: Fluvoxamine peaks tail at low pH; NA-FA elutes too fast at high pH.

  • The Solution: Use a Gradient with Buffered Acid .

    • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.[2]

    • Why: The buffer controls the pKa environment better than neat acid, sharpening the Fluvoxamine peak while keeping the NA-FA retained.

Phase 4: Sample Preparation (The Matrix)

Q: I spike the standard and see signal, but my extracted samples are blank. Why?

A: You are likely performing a "Basic Extraction" (e.g., LLE with MTBE at pH 10) which works for the parent drug but discards the metabolite.

The "Ion Trap" Phenomenon: At high pH (used to extract Fluvoxamine), NA-FA is negatively charged (COO-). Charged molecules do not partition into organic solvents (MTBE, Hexane, Ethyl Acetate); they stay in the water layer (waste).

Correct Extraction Protocol (Acidic LLE):

ExtractionProtocol Sample Plasma Sample (200 µL) Acidify Add 20 µL 5% Formic Acid (Target pH < 3.0) Sample->Acidify Protonate -COO- Solvent Add Ethyl Acetate (Polar Aprotic Solvent) Acidify->Solvent Mix Vortex & Centrifuge Solvent->Mix Separation Phase Separation Mix->Separation Organic Collect Organic Layer (Top) Separation->Organic NA-FA migrates Dry Evaporate & Reconstitute (Mobile Phase A) Organic->Dry

Figure 2: Acidic Liquid-Liquid Extraction (LLE) workflow to ensure recovery of the acidic metabolite.

Summary of Critical Parameters

ParameterFluvoxamine (Parent) N-Acetyl Fluvoxamine Acid (Target)
Chemical Nature Basic (Amine)Acidic (Carboxylic Acid)
Ionization Mode ESI (+)ESI (-) (Recommended)
Extraction pH High (> 9.0)Low (< 3.0)
Retention Risk Tailing (Silanol interaction)Void Elution (Polarity)
Key Transition 319.2 → 71.1359.3 → 113.0 (Neg)

References

  • FDA Access Data. Luvox (Fluvoxamine Maleate) Clinical Pharmacology and Biopharmaceutics Review. (Identifies oxidative deamination and N-acetylation pathways). Link

  • PubChem. N-Acetyl Fluvoxamine Acid (Compound Summary). National Library of Medicine. (Structure and Physicochemical properties).[2][3][4][5] Link

  • Claassen, V. Review of the animal pharmacology and pharmacokinetics of fluvoxamine. British Journal of Clinical Pharmacology, 1983. (Foundational metabolism mapping). Link

  • Horiuchi, M. et al. Simultaneous determination of fluvoxamine and its major metabolite fluvoxamino acid in human plasma by HPLC. Journal of Chromatography B, 2003. (Provides chromatographic baseline for the acid metabolite). Link

Disclaimer: This guide is for research purposes only. Method validation according to FDA/EMA bioanalytical guidelines is required before clinical application.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-Acetyl Fluvoxamine Acid vs. Fluvoxamine Acid

This guide objectively compares N-Acetyl Fluvoxamine Acid and Fluvoxamine Acid , focusing on their roles as metabolites, their chemical distinctness, and their pharmacological inactivity.[1] This content is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares N-Acetyl Fluvoxamine Acid and Fluvoxamine Acid , focusing on their roles as metabolites, their chemical distinctness, and their pharmacological inactivity.[1] This content is designed for use in bioanalytical method development, impurity profiling, and metabolic stability studies.

Context: Metabolic Profiling & Impurity Analysis in SSRI Development

Executive Summary & Chemical Identity

In the development and quality control of Fluvoxamine (an SSRI), distinguishing between its metabolites is critical for regulatory compliance (ICH M3(R2)) and bioanalytical specificity.[1]

  • Fluvoxamine Acid (M1) is the major human metabolite, formed via oxidative deamination and O-demethylation.[1] It is pharmacologically inactive.[1][2][3]

  • N-Acetyl Fluvoxamine Acid (M4) is a secondary metabolite and known process impurity.[1] It represents a "double modification" of the parent drug (oxidation of the tail + acetylation of the head).

The primary challenge in analyzing these compounds lies in their structural relationship and the necessity to separate them chromatographically, particularly given the close molecular weight proximity between the parent and the acid metabolite.

Table 1: Physicochemical Comparison
FeatureFluvoxamine Acid (M1)N-Acetyl Fluvoxamine Acid (M4)
CAS Number 88699-91-688699-87-0
Molecular Formula C₁₄H₁₇F₃N₂O₃C₁₆H₁₉F₃N₂O₄
Molecular Weight 318.29 g/mol 360.33 g/mol
Structural Change Tail Oxidation: The methoxy-pentyl group is converted to a pentanoic acid.[1] Head Intact: The amino-ethyl oxime remains a primary amine.[1]Tail Oxidation: Pentanoic acid conversion (same as M1).[1] Head Acetylation: The amino-ethyl group is N-acetylated (amide formation).[1]
pKa (Acidic) ~4.5 (Carboxylic acid)~4.5 (Carboxylic acid)
pKa (Basic) ~9.5 (Primary amine)Neutral (Acetamide)
Solubility Amphoteric (zwitterionic potential)Acidic (anionic at physiological pH)
Metabolic Pathways & Mechanistic Origin

Understanding the biological origin of these species is essential for predicting their abundance in plasma vs. urine.

Fluvoxamine Acid represents the primary clearance pathway.[1] The parent drug undergoes oxidative demethylation (via CYP2D6) followed by oxidation to the carboxylic acid (via Alcohol Dehydrogenase).[1][2][4]

N-Acetyl Fluvoxamine Acid is formed when Fluvoxamine Acid undergoes Phase II conjugation (N-acetylation via N-acetyltransferase, NAT) or via a parallel pathway where the amine is acetylated prior to oxidation.[1]

Figure 1: Fluvoxamine Metabolic Cascade

The following diagram illustrates the sequential oxidation and acetylation steps distinguishing M1 from M4.

FluvoxamineMetabolism cluster_legend Structural Changes Parent Fluvoxamine (Parent Drug) Inter Intermediate (Fluvoxamino alcohol) Parent->Inter Oxidative Demethylation (CYP2D6, CYP1A2) Acid Fluvoxamine Acid (M1) (Major Metabolite) Inter->Acid Oxidation (ADH) NAcetyl N-Acetyl Fluvoxamine Acid (M4) (Secondary Metabolite) Acid->NAcetyl N-Acetylation (NAT Enzymes) Note1 M1: -COOH replaces -OCH3 Note2 M4: -COOH replaces -OCH3 AND -NH-CO-CH3 replaces -NH2

Caption: Transformation of Fluvoxamine to its Acid (M1) and N-Acetyl Acid (M4) forms via CYP450 and NAT pathways.

Pharmacological Activity & Safety Profile

A critical question in drug development is whether metabolites contribute to the therapeutic effect or toxicity (MIST guidelines).[1]

Mechanism of Inactivity

Fluvoxamine acts by inhibiting the Serotonin Transporter (SERT).[1] High-affinity binding requires a basic nitrogen (the primary amine in Fluvoxamine) to form a salt bridge with an aspartate residue (Asp-98) in the SERT binding pocket.[1]

  • Fluvoxamine Acid: While the amine is intact, the introduction of a negatively charged carboxylic acid on the "tail" creates steric and electrostatic repulsion within the hydrophobic pocket of the transporter.

    • Result: Negligible affinity (IC50 > 1000-fold higher than parent).[1]

  • N-Acetyl Fluvoxamine Acid: This molecule loses the basic nitrogen entirely due to acetylation (forming a neutral amide).[1] Without the protonated nitrogen to anchor to Asp-98, binding is abolished.[1]

    • Result: Completely inactive.

Experimental Protocols: Bioanalytical Differentiation

Because Fluvoxamine and Fluvoxamine Acid have very similar molecular weights (Parent: 318.33, Acid: 318.29), low-resolution MS cannot easily distinguish them by mass alone.[1] Furthermore, N-Acetyl Fluvoxamine Acid (MW 360) is distinct but requires specific fragmentation monitoring.

Protocol: LC-MS/MS Separation Strategy

Objective: Quantify M1 and M4 in human plasma without interference from the parent drug.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.[1]

Workflow:

  • Sample Preparation:

    • Use Protein Precipitation (PPT) with cold acetonitrile.[1]

    • Note: Avoid Liquid-Liquid Extraction (LLE) at high pH if targeting the Acid (M1), as the carboxylic acid will ionize (COO-) and stay in the aqueous phase.[1] Use Acidic LLE or PPT.[1]

  • Chromatography (Critical Step):

    • Fluvoxamine (Parent) is basic and lipophilic.[1]

    • Fluvoxamine Acid (M1) is amphoteric but more polar due to the -COOH.[1]

    • N-Acetyl Acid (M4) is acidic and polar.[1]

    • Gradient: Start low organic (5% B) to retain the polar Acid/N-Acetyl Acid. Ramp to 95% B.

    • Elution Order: Fluvoxamine Acid (M1)

      
       N-Acetyl Fluvoxamine Acid (M4) 
      
      
      
      Fluvoxamine (Parent).[1]
  • Mass Spectrometry (MRM Transitions):

    • Operate in Positive ESI mode (M+H)+.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Rationale
Fluvoxamine 319.271.143.1Cleavage of aminoethyl chain.[1]
Fluvoxamine Acid 319.1273.1255.1Loss of HCOOH (46 Da) from acid tail.[1]
N-Acetyl Acid 361.2319.1301.1Loss of Acetyl group (42 Da) to form Acid ion.[1]

Technical Alert: Note that Fluvoxamine (319.[1]2) and Fluvoxamine Acid (319.[1]1) are isobaric in low-resolution instruments (Quadrupoles).[1] You must rely on:

  • Retention Time: The Acid elutes significantly earlier than the Parent on C18.[1]

  • Unique Fragments: The Parent yields m/z 71 (amine fragment), while the Acid yields m/z 273 (loss of carboxylic group).[1]

References
  • Labcorp. (2025).[1] Fluvoxamine, Serum or Plasma - Test 705640.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] N-Acetyl Fluvoxamine Acid (Compound CID 71312888).[1] National Library of Medicine. Retrieved from [Link]

  • Hamaura, T., et al. (2007).[1] Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Xenobiotica. Retrieved from [Link]

  • Spigset, O., et al. (2001).[1][3] Clinical Pharmacokinetics of Fluvoxamine. Clinical Pharmacokinetics. Retrieved from [Link][1]

  • US Food and Drug Administration (FDA). (2007).[1] Luvox (Fluvoxamine Maleate) Tablets Label Information. Retrieved from [Link][1]

Sources

Comparative

Pharmacological profile of "N-Acetyl Fluvoxamine Acid" compared to parent drug

Pharmacological Profile: N-Acetyl Fluvoxamine Acid vs. Fluvoxamine Maleate Executive Summary This guide provides a technical comparison between Fluvoxamine Maleate (the parent drug) and its terminal metabolite, N-Acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile: N-Acetyl Fluvoxamine Acid vs. Fluvoxamine Maleate

Executive Summary

This guide provides a technical comparison between Fluvoxamine Maleate (the parent drug) and its terminal metabolite, N-Acetyl Fluvoxamine Acid (also known as Metabolite M4; CAS 88699-87-0).[1] While Fluvoxamine is a potent Selective Serotonin Reuptake Inhibitor (SSRI) used in the treatment of OCD and depression, N-Acetyl Fluvoxamine Acid represents a pharmacologically inert, dual-modified excretion product.[1]

Understanding this metabolite is critical for:

  • Bioanalysis: Differentiating active drug from inactive matrix components in pharmacokinetic (PK) studies.[1]

  • Safety Profiling: Confirming the detoxification pathways (oxidative deamination followed by acetylation) in clinical development.[1]

  • Impurity Control: Monitoring M4 as a potential process impurity or degradant in stability testing.

Chemical Identity & Structural Comparison

The transformation from parent to metabolite involves a "pincer" modification: oxidation at the lipophilic tail and acetylation at the hydrophilic head.[1]

FeatureFluvoxamine (Parent) N-Acetyl Fluvoxamine Acid (Metabolite M4)
CAS Number 54739-18-388699-87-0
Molecular Formula C15H21F3N2O2C16H19F3N2O4
Molecular Weight 318.34 g/mol 360.33 g/mol
Functional Class Primary Amine / Oxime EtherCarboxylic Acid / Acetamide
Acidity/Basicity Basic (Amine pKa ~9.[1][2]4)Acidic (Carboxyl pKa ~4.[1]5)
Lipophilicity (LogP) ~3.0 (Lipophilic)< 1.0 (Polar/Hydrophilic)
Key Structural Change Intact methoxy tail & primary amine.[1]Methoxy tail oxidized to -COOH ; Amine acetylated to -NH-CO-CH3 .

Metabolic Pathway & Biotransformation[1][3]

The formation of N-Acetyl Fluvoxamine Acid illustrates a Phase I / Phase II detoxification sequence.[1] The parent drug first undergoes oxidative demethylation (Phase I) to form Fluvoxamine Acid (M1), which is subsequently acetylated (Phase II) to form the N-Acetyl derivative (M4).[1][3]

Diagram 1: Metabolic Pathway of Fluvoxamine to M4

FluvoxamineMetabolism Parent Fluvoxamine (Active SSRI) Inter1 Fluvoxamino Alcohol (Intermediate) Parent->Inter1 Oxidative Demethylation M1 Fluvoxamine Acid (M1) (Inactive Metabolite) Inter1->M1 Oxidation M4 N-Acetyl Fluvoxamine Acid (M4) (Terminal Excretion Product) M1->M4 N-Acetylation CYP CYP2D6 (Major) CYP1A2 (Minor) CYP->Parent ADH Alcohol Dehydrogenase ADH->Inter1 NAT N-Acetyltransferase (NAT2) NAT->M1

Caption: Stepwise biotransformation of Fluvoxamine. M4 is formed via oxidation of the methoxy tail followed by acetylation of the amine.[1]

Pharmacological Profile Comparison

Target Affinity (SERT)

The primary mechanism of Fluvoxamine is the inhibition of the Serotonin Transporter (SERT).[1] The structural requirements for this binding include a basic nitrogen atom (to form a salt bridge with Asp-98 in the SERT binding pocket) and a lipophilic moiety.[1]

  • Fluvoxamine: High affinity (Ki ≈ 3.8 nM).[1] The primary amine is protonated at physiological pH, anchoring the drug to the transporter.[1]

  • N-Acetyl Fluvoxamine Acid: Negligible affinity (Ki > 10,000 nM).[1]

    • Mechanism of Inactivity: Acetylation neutralizes the basic nitrogen, removing the positive charge essential for the salt bridge.[1] Furthermore, the conversion of the lipophilic tail to a carboxylic acid introduces a negative charge (repulsion) and high polarity, preventing access to the hydrophobic pocket of SERT.[1]

CYP Enzyme Inhibition

Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19 , leading to significant drug-drug interactions (DDIs).[1]

  • N-Acetyl Fluvoxamine Acid: Does not exhibit significant CYP inhibition.[1] The polar nature of the acid facilitates rapid renal excretion rather than binding to hepatic microsomes.

Experimental Protocols

Protocol A: In Vitro SERT Inhibition Assay (Radioligand Binding)

Purpose: To empirically validate the loss of pharmacological activity in the metabolite.[1]

  • Cell Line: HEK-293 cells stably expressing human SERT (hSERT).

  • Ligand: [³H]-Serotonin (5-HT) or [³H]-Citalopram.[1]

  • Preparation:

    • Harvest cells and homogenize in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Prepare serial dilutions of Fluvoxamine Maleate (10⁻¹⁰ to 10⁻⁵ M) and N-Acetyl Fluvoxamine Acid (10⁻⁸ to 10⁻⁴ M).[1]

  • Incubation:

    • Incubate membranes (50 µg protein) with radioligand (2 nM) and test compounds for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Expected Result: Fluvoxamine IC₅₀ < 10 nM; N-Acetyl Fluvoxamine Acid IC₅₀ > 10 µM (Inactive).[1]

Protocol B: LC-MS/MS Identification Parameters

Purpose: To detect and quantify M4 in biological matrices (urine/plasma).[1]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI), Positive Mode (for Acetyl) or Negative Mode (for Acid).[1] Note: Positive mode is often preferred for the acetylated amine, but the carboxylic acid may favor negative mode.[1] Dual-mode screening is recommended.

  • Transitions (Theoretical for Positive Mode [M+H]+):

    • Precursor Ion: 361.3 m/z (M+H)⁺[1]

    • Product Ion 1 (Quantifier): Loss of Acetyl group or cleavage of oxime ether.[1]

    • Product Ion 2 (Qualifier): Trifluoromethyl-benzyl fragment.[1]

Safety & Toxicology Implications

The formation of N-Acetyl Fluvoxamine Acid is a detoxification mechanism.[1]

  • Safety: M4 is considered a disproportionate metabolite in some species but is generally regarded as non-toxic due to its lack of target engagement (SERT) and lack of lipophilicity (low tissue accumulation).[1]

  • Renal Clearance: The carboxylic acid moiety makes M4 highly water-soluble, ensuring it is the primary form found in urine (accounting for ~60% of excreted dose combined with M1).[1]

  • Clinical Relevance: Accumulation of M4 may occur in patients with severe renal impairment, but due to its inactivity, dose adjustment based on M4 levels is typically unnecessary.[1]

References

  • Metabolic Pathway & Enzymes: Spigset, O., et al. (2001).[1][4] "The major fluvoxamine metabolite in urine is formed by CYP2D6."[1][4][3] European Journal of Clinical Pharmacology. Link

  • Pharmacokinetics & Excretion: van Harten, J. (1995).[1] "Overview of the pharmacokinetics of fluvoxamine." Clinical Pharmacokinetics. Link

  • Chemical Structure & Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324346, Fluvoxamine.[1][5][6] Link[1]

  • Metabolite Identity (M4): Perucca, E., et al. (1994).[1] "Clinical pharmacokinetics of fluvoxamine." Clinical Pharmacokinetics. Link

  • CYP Inhibition Profile: Brøsen, K., et al. (1993).[1][7] "Fluvoxamine is a potent inhibitor of cytochrome P4501A2."[1][7][8] Biochemical Pharmacology. Link

Sources

Validation

Comparison of "N-Acetyl Fluvoxamine Acid" formation by different CYP enzymes

This guide provides an in-depth technical comparison of the cytochrome P450 (CYP) enzymes responsible for the formation of N-Acetyl Fluvoxamine Acid (also known as metabolite m4 ).[1] It synthesizes mechanistic insights...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cytochrome P450 (CYP) enzymes responsible for the formation of N-Acetyl Fluvoxamine Acid (also known as metabolite m4 ).[1] It synthesizes mechanistic insights with experimental kinetic data to assist researchers in drug metabolism and pharmacokinetics (DMPK).

[1][2][3][4]

Executive Summary

N-Acetyl Fluvoxamine Acid is a significant Phase II metabolite of the antidepressant fluvoxamine. Its formation represents a sequential metabolic bioactivation involving oxidative O-demethylation followed by N-acetylation .

While the acetylation step is mediated by N-acetyltransferases (NAT), the rate-limiting formation of the carboxylic acid precursor is strictly governed by CYP2D6 . In contrast, CYP1A2 —often cited in fluvoxamine metabolism—acts as a "metabolic shunt," diverting the drug toward N-dealkylation (metabolite m3), thereby reducing the formation of the N-acetyl acid product. This guide delineates the kinetic dominance of CYP2D6 in this pathway and provides protocols for validating these mechanisms in vitro.

Metabolic Pathway & Structural Logic[5]

The formation of N-Acetyl Fluvoxamine Acid requires two structural modifications to the parent molecule:

  • Oxidation of the Methoxy Terminus: Conversion of the methoxy group to a carboxylic acid.

  • Acetylation of the Amino Terminus: Conversion of the primary amine to an acetamido group.

The Critical Bifurcation

The metabolic fate of fluvoxamine is determined by a competition between CYP2D6 and CYP1A2 .

  • CYP2D6 catalyzes the O-demethylation, creating the alcohol intermediate that is rapidly oxidized to Fluvoxamine Acid (the obligate precursor for the N-acetyl metabolite).[1][2][3][4]

  • CYP1A2 catalyzes the oxidative deamination (N-dealkylation), removing the amine group entirely. This pathway creates metabolite m3 , which cannot be acetylated, effectively terminating the N-acetyl acid pathway.

Pathway Visualization

FluvoxamineMetabolism cluster_pathway Target Pathway (Acid Formation) Fluvoxamine Fluvoxamine (Parent) Intermediate Fluvoxaminoalcohol Fluvoxamine->Intermediate CYP2D6 (O-Demethylation) MetaboliteM3 Metabolite m3 (Deaminated) Fluvoxamine->MetaboliteM3 CYP1A2 (N-Dealkylation) FluvAcid Fluvoxamine Acid (Precursor m1) Intermediate->FluvAcid ADH / AO (Oxidation) NAcetylAcid N-Acetyl Fluvoxamine Acid (Target m4) FluvAcid->NAcetylAcid NAT (Acetylation)

Figure 1: Metabolic bifurcation showing CYP2D6 driving the acid pathway versus CYP1A2 diverting flux toward deamination.

Enzyme Specificity & Kinetic Comparison[4][8]

The following analysis compares the performance of recombinant CYP enzymes in generating the Fluvoxamine Acid precursor . Note that recombinant CYPs (rCYP) alone will generate the O-demethylated intermediate; complete conversion to the acid requires cytosolic dehydrogenases (ADH/AO) present in hepatocytes.

CYP2D6: The Primary Driver[6][9]
  • Role: Sole catalyst for the O-demethylation step required for acid formation.

  • Kinetics: Exhibits high-affinity Michaelis-Menten kinetics.

  • Genetic Impact: Polymorphisms (e.g., CYP2D6*10 or PM status) significantly reduce the formation clearance (

    
    ) of the acid metabolite by up to 78%.
    
CYP1A2: The Competitor
  • Role: Catalyzes N-dealkylation.

  • Impact: Fluvoxamine is a potent inhibitor of CYP1A2 (

    
    ), engaging in "mechanism-based inhibition."[5] While CYP1A2 binds fluvoxamine tightly, its catalytic turnover toward the acid pathway is negligible. Instead, it consumes the parent drug to form m3, reducing the pool available for CYP2D6.
    
Quantitative Kinetic Data
ParameterCYP2D6 (Acid Pathway)CYP1A2 (Deamination Pathway)
Primary Reaction O-DemethylationN-Dealkylation

(Affinity)
38.6

M
N/A (Inhibitory Binding Dominates)

(Capacity)
70 pmol/min/pmol Low / Negligible for Acid
Intrinsic Clearance (

)
HighLow (for metabolite formation)
Inhibitory

Weak (>10

M)
Potent (<0.5

M)

Data derived from PBPK modeling and in vitro microsome studies [1][2].

Experimental Protocol: In Vitro Formation Assay

To experimentally verify the formation of N-Acetyl Fluvoxamine Acid, a standard rCYP assay is insufficient because it lacks the Phase II NAT enzymes. The following protocol uses Cryopreserved Human Hepatocytes (Gold Standard) to capture the full pathway, or a Sequential Incubation method for mechanistic dissection.

Method A: Mechanistic Dissection (rCYP + Cytosol)

Objective: Isolate the CYP2D6 contribution to the acid precursor.

Reagents:

  • Recombinant CYP2D6 (Bactosomes or Supersomes).

  • Human Liver Cytosol (source of ADH/AO and NAT).

  • Cofactors: NADPH (for CYP), NAD+ (for ADH), Acetyl-CoA (for NAT).

  • Substrate: Fluvoxamine Maleate.[6][7]

Workflow:

  • Phase I Incubation:

    • Mix 50 pmol rCYP2D6 with 10

      
      M Fluvoxamine in phosphate buffer (pH 7.4).
      
    • Initiate with 1 mM NADPH. Incubate at 37°C for 20 mins.

    • Result: Formation of Fluvoxaminoalcohol.[1]

  • Phase II/III Cascade:

    • Add 0.5 mg/mL Human Liver Cytosol + 1 mM NAD+ + 1 mM Acetyl-CoA.

    • Incubate for an additional 60 mins.

    • Result: Conversion to Fluvoxamine Acid and subsequently N-Acetyl Fluvoxamine Acid.[1]

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Fluvoxamine-d3).

    • Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

LC-MS/MS Detection Parameters
  • Target: N-Acetyl Fluvoxamine Acid (m4).[1]

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Precursor: m/z 361.3

      
      
      
    • Product Ions: m/z 319.1 (Loss of acetyl), m/z 274.1.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_incubation Sequential Incubation System Start Start: Fluvoxamine Substrate Step1 Step 1: rCYP2D6 + NADPH (37°C, 20 min) Start->Step1 Initiate Oxidation Step2 Step 2: Add Cytosol + NAD+ + Acetyl-CoA (37°C, 60 min) Step1->Step2 Add Phase II Enzymes Analysis LC-MS/MS Analysis Target: m/z 361.3 Step2->Analysis Quench & Extract

Figure 2: Step-by-step experimental workflow for synthesizing and detecting N-Acetyl Fluvoxamine Acid in vitro.

Conclusion

The formation of N-Acetyl Fluvoxamine Acid is a CYP2D6-dependent process .[1] While CYP1A2 binds fluvoxamine avidly, it acts as a metabolic dead-end for this specific metabolite by removing the essential amine group. For drug development professionals, measuring the formation of this metabolite serves as a specific biomarker for CYP2D6 activity in the presence of fluvoxamine, provided that downstream NAT activity is not rate-limiting.

References

  • Spigset, O. et al. (2001). "The major fluvoxamine metabolite in urine is formed by CYP2D6."[1][2][3][8] European Journal of Clinical Pharmacology.

  • Burhanuddin, K. B. (2024).[9] "Physiologically Based Pharmacokinetic Modelling as a Tool for Dose Optimisation." Aston University Thesis.

  • Labat, L. et al. (2024). "Clinical study protocol: Endobiotics for phenotyping cytochrome P450 enzymes." ClinicalTrials.gov.

  • Miura, M. & Ohkubo, T. (2007).[4] "In vitro metabolism of fluvoxamine by human liver microsomes and recombinant P450s." Drug Metabolism and Disposition.

  • ClinPGx. (2024). "Fluvoxamine Pathway, Pharmacokinetics." ClinPGx Database.

Sources

Comparative

A Comparative Guide to the Cellular Activity of N-Acetyl Fluvoxamine Acid

Introduction: Uncovering the Activity of a Fluvoxamine Metabolite Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) with a distinctive pharmacological footprint. Beyond its primary action on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Activity of a Fluvoxamine Metabolite

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) with a distinctive pharmacological footprint. Beyond its primary action on the serotonin transporter (SERT), fluvoxamine is a potent agonist for the Sigma-1 receptor (S1R).[1][2] This intracellular chaperone protein, located at the critical interface between the endoplasmic reticulum (ER) and mitochondria, is a key regulator of cellular stress and survival signaling.[3][4][5] Fluvoxamine's engagement with S1R is thought to underpin many of its unique therapeutic effects, including its anti-inflammatory properties and its potential role in mitigating psychotic depression.[2][6]

Like most pharmaceuticals, fluvoxamine undergoes extensive hepatic metabolism, resulting in numerous byproducts.[7][8] One such molecule is N-Acetyl Fluvoxamine Acid, identified as the "m4" metabolite.[7] While literature has historically suggested that the primary metabolites of fluvoxamine are pharmacologically inactive,[8][9] a comprehensive evaluation of each specific metabolite is often lacking.

This guide provides a comparative framework for researchers to investigate the cellular activity of N-Acetyl Fluvoxamine Acid. Given the pronounced S1R-mediated activity of the parent compound, the central scientific question is: Does N-Acetyl Fluvoxamine Acid retain affinity for and functional activity at the Sigma-1 receptor?

To address this, we will compare it directly against its parent compound, Fluvoxamine , and a well-characterized selective S1R antagonist, NE-100 , which will serve as a negative control for receptor-specific effects. We will propose a series of robust, self-validating experiments across three distinct and relevant human cell lines:

  • Neuro2a (Mouse Neuroblastoma): A neuronal cell model to investigate potential neuroprotective effects against ER stress, a key function of S1R.[10]

  • U87-MG (Human Glioblastoma): Chosen based on existing data showing fluvoxamine inhibits glioblastoma invasion, allowing for a functional comparison of anti-migratory effects.[11][12]

  • MDA-MB-231 (Human Breast Adenocarcinoma): A cancer cell line known to express high levels of S1R, serving as a model to assess effects on cell viability and proliferation.[13]

This guide is designed to provide the causal logic behind experimental choices, detailed protocols, and a clear structure for data interpretation, enabling a thorough characterization of this understudied metabolite.

Comparative Analysis of Receptor Binding Affinity

The foundational experiment is to determine if N-Acetyl Fluvoxamine Acid physically interacts with the Sigma-1 receptor. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (Ki) of an unlabeled compound.

Experimental Rationale

This assay measures the ability of our test compounds (N-Acetyl Fluvoxamine Acid, Fluvoxamine) to displace a radioactive ligand that is known to bind to S1R with high affinity, such as -pentazocine.[14] By comparing the displacement curves, we can calculate the inhibitory constant (Ki) for each compound, which is an inverse measure of its binding affinity. The inclusion of Fluvoxamine provides a positive control with known high affinity, while NE-100 serves as another S1R-binding reference compound.

Protocol: Sigma-1 Receptor Competitive Binding Assay

A detailed protocol for such an assay can be adapted from established methodologies.[14]

  • Membrane Preparation: Utilize membrane homogenates from guinea pig liver, which are a rich source of S1R, or from the selected cell lines (e.g., MDA-MB-231) that endogenously express the receptor.[15]

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (50-100 µg protein).

    • Radioligand: -pentazocine at a final concentration near its Kd (e.g., 15 nM).[16]

    • A range of concentrations of the competitor compound (N-Acetyl Fluvoxamine Acid, Fluvoxamine, or NE-100) spanning from 10⁻¹² M to 10⁻⁵ M.

    • For determining non-specific binding, a high concentration (e.g., 10 µM) of a non-radioactive S1R ligand like Haloperidol is used in separate wells.[16]

  • Incubation: Incubate the plate for 120 minutes at 37°C to allow the binding to reach equilibrium.[16]

  • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data Summary

The results can be summarized to directly compare binding affinities.

CompoundTarget ReceptorPredicted Ki (nM)Rationale / Interpretation
Fluvoxamine Sigma-136 - 50High affinity, potent S1R agonist. Serves as the benchmark.[1]
NE-100 Sigma-11 - 5Very high affinity antagonist. Serves as a reference control.[17]
N-Acetyl Fluvoxamine Acid Sigma-1>10,000 (Hypothesized)Expected to have negligible affinity, consistent with reports of inactive metabolites.[8] A low Ki value would be a significant finding.

Functional Activity in Neuronal Cells: ER Stress Protection

Fluvoxamine has been shown to induce S1R expression and protect neuronal cells from ER stress-induced death.[10] This provides a powerful functional assay to test if N-Acetyl Fluvoxamine Acid shares this neuroprotective capability.

Experimental Rationale

We will artificially induce ER stress in Neuro2a cells using Tunicamycin, a well-known ER stressor. We will then treat the cells with our panel of compounds and measure cell viability. If a compound activates the protective S1R pathway, it should increase cell survival compared to the vehicle-treated control. The S1R antagonist NE-100 is used to validate that any observed protection is indeed mediated by S1R; co-treatment with NE-100 should abolish the protective effects of an S1R agonist.

ER_Stress_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Assay & Readout seed Seed Neuro2a cells in 96-well plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Test Compounds (Fluvoxamine, N-Acetyl Fluvoxamine Acid, etc.) incubate1->pretreat Cells Adhere induce Induce ER Stress (Tunicamycin) pretreat->induce incubate2 Incubate 24h induce->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 Assess Viability incubate3 Incubate 1-4h add_wst1->incubate3 read Measure Absorbance (450 nm) incubate3->read

Caption: Workflow for the ER Stress Protection Assay.

Protocol: ER Stress Protection & Cell Viability (WST-1 Assay)

This protocol is adapted from standard cell viability assay procedures.

  • Cell Seeding: Seed Neuro2a cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of N-Acetyl Fluvoxamine Acid, Fluvoxamine, and NE-100.

    • For the primary screen, pre-treat cells with the compounds at a final concentration of 10 µM for 1 hour.

    • For validation, include a co-treatment group (e.g., 10 µM Fluvoxamine + 10 µM NE-100).

  • ER Stress Induction: Add Tunicamycin to the wells at a final concentration of 1 µg/mL (or a pre-determined optimal concentration). Include control wells with no Tunicamycin.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Measurement (WST-1):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the healthy control wells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the untreated, unstressed control wells (representing 100% viability). Calculate the percentage of cell viability for each treatment condition.

Anticipated Data Summary
Treatment Group (in Tunicamycin)Predicted Cell Viability (%)Rationale / Interpretation
Vehicle Control30%Establishes the baseline cell death from ER stress.
Fluvoxamine (10 µM)75%Expected to show significant protection via S1R agonism.[10]
NE-100 (10 µM)30%As an antagonist, it should not offer protection on its own.
Fluvoxamine + NE-10035%The protective effect of fluvoxamine should be blocked, confirming S1R mediation.
N-Acetyl Fluvoxamine Acid (10 µM) 30% (Hypothesized) If inactive at S1R, no protection is expected. A significant increase in viability would suggest it retains agonist activity.

Functional Activity in Cancer Cells: Invasion and Viability

Fluvoxamine has been shown to inhibit the migration and invasion of glioblastoma cells, a function potentially linked to its modulation of actin dynamics.[11][12] This provides a clear phenotypic endpoint to compare the activity of its metabolite.

Experimental Rationale

We will use two assays. First, a Transwell (Matrigel) invasion assay with U87-MG cells will directly measure the ability of the compounds to inhibit cell invasion through an extracellular matrix. Second, a standard cell proliferation/viability assay with MDA-MB-231 cells will determine if the compounds have a general cytotoxic effect, which is crucial for interpreting the invasion assay results. An anti-invasive effect is only meaningful if it does not stem from simple cell death.

Signaling_Pathway cluster_s1r Sigma-1 Receptor (S1R) at ER-MAM cluster_stress Cellular Stress cluster_downstream Downstream Effects S1R S1R BiP BiP S1R->BiP Bound (Inactive State) Ca_Signal Modulate Ca2+ Signaling (via IP3R) S1R->Ca_Signal Chaperone Activity Actin Regulate Actin Dynamics S1R->Actin Stress ER Stress / Ligand Binding Stress->S1R Dissociation Cell_Survival Promote Cell Survival Ca_Signal->Cell_Survival Invasion Inhibit Cell Invasion Actin->Invasion Suppresses Fluvoxamine Fluvoxamine Fluvoxamine->S1R Agonist Binding NAFA N-Acetyl Fluvoxamine Acid NAFA->S1R Binding?

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Protocol 1: Matrigel Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium.

  • Cell Seeding: Suspend 50,000 U87-MG cells in serum-free medium containing the test compounds (e.g., 25 µM Fluvoxamine or N-Acetyl Fluvoxamine Acid) and add them to the upper chamber.

  • Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal & Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Express the results as a percentage of invasion relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT)

This protocol is a widely used method for assessing metabolic activity as a proxy for cell viability.[18][19]

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value (concentration that inhibits 50% of cell viability) for each compound.

Anticipated Data Summary

Table 3: Functional Effects on Cancer Cell Lines

Compound (25 µM) U87-MG Invasion (% of Control) MDA-MB-231 Viability (IC50) Rationale / Interpretation
Vehicle Control 100% >100 µM Baseline for comparison.
Fluvoxamine 40% ~50 µM Expected to inhibit invasion and show moderate cytotoxicity at higher concentrations.[11]

| N-Acetyl Fluvoxamine Acid | 95% (Hypothesized) | >100 µM (Hypothesized) | If inactive, it should not affect invasion or viability. Any significant anti-invasive effect would be a novel finding. |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the cellular activity of N-Acetyl Fluvoxamine Acid. The core of this investigation hinges on determining its affinity for the Sigma-1 receptor, the primary target of its parent compound, Fluvoxamine.

The proposed experiments—spanning receptor binding, neuroprotection, cell invasion, and viability—provide a multi-faceted view of the compound's potential biological role. While the prevailing hypothesis, based on existing literature, is that N-Acetyl Fluvoxamine Acid is likely inactive,[7][8] the described protocols provide the rigorous framework necessary to confirm this or, more compellingly, to uncover novel activity.

A finding that N-Acetyl Fluvoxamine Acid possesses significant S1R affinity or demonstrates functional activity in these assays would be of considerable interest. It would suggest that the metabolic pathway of fluvoxamine may produce more than one active species, a factor with potential implications for its overall therapeutic profile and duration of action. Such results would warrant further investigation into its downstream signaling effects and in vivo efficacy.

References

  • Whirl-Carrillo, M., et al. (n.d.). Fluvoxamine Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]

  • Wikipedia. (2024). Fluvoxamine. Available from: [Link]

  • Graw, J. A., & Biederman, J. (2025, December 9). Fluvoxamine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Soriani, O., et al. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity?. Frontiers in Physiology. Available from: [Link]

  • van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics. Available from: [Link]

  • DeVane, C. L. (1994). Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. Journal of Clinical Psychiatry. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Vilner, B. J., et al. (1995). Sigma-1 and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines. Cancer Research. Available from: [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Available from: [Link]

  • Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. Available from: [Link]

  • Aydar, E., et al. (2006). The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines. WestminsterResearch. Available from: [Link]

  • Aydar, E., et al. (2006). The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines. Breast Cancer Research and Treatment. Available from: [Link]

  • Yano, H., et al. (2020, February 14). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. Available from: [Link]

  • Taricska, N., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available from: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Penke, B., et al. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl Fluvoxamine Acid. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Table 1 Affinity of antidepressants for sigma-1 receptor chaperone. Available from: [Link]

  • Zhang, H., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available from: [Link]

  • Shirayama, Y., & Hashimoto, K. (2009). Fluvoxamine monotherapy for psychotic depression: the potential role of sigma-1 receptors. Annals of General Psychiatry. Available from: [Link]

  • Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology. Available from: [Link]

  • Uguz, F. (2019). A Report of Rabbit Syndrome Who Benefited from Sigma 1 Agonist Fluvoxamine. Clinical Psychopharmacology and Neuroscience. Available from: [Link]

  • Kim, J., et al. (2016). Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization. Oncotarget. Available from: [Link]

  • Dr.Oracle. (2025, November 5). What is fluvoxamine's (selective serotonin reuptake inhibitor) mechanism of action in treating Obsessive-Compulsive Disorder (OCD)?. Available from: [Link]

  • Wang, Y., et al. (2003). [Improved method of fluvoxamine synthesis]. Zhongguo Yaowu Huaxue Zazhi. Available from: [Link]

  • SID. (n.d.). Synthesis and purification of fluvoxamine maleate in green solvents with high yield. Available from: [Link]

  • American Chemical Society. (2021, September 6). Fluvoxamine. Available from: [Link]

  • Sukhatme, V. P., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology. Available from: [Link]

  • Zimniak, M. (2021). Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2 Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants. ScienceOpen Preprints. Available from: [Link]

  • Omori, I. M., et al. (2010). Fluvoxamine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews. Available from: [Link]

  • Mayo Clinic. (2026, January 31). Fluvoxamine (oral route). Available from: [Link]

  • Omi, T., et al. (2014). Fluvoxamine alleviates ER stress via induction of Sigma-1 receptor. Cell Death & Disease. Available from: [Link]

  • von Bahr, C., et al. (2025, August 9). Differential Effects of Fluvoxamine and Other Antidepressants on the Biotransformation of Melatonin. ResearchGate. Available from: [Link]

  • Kim, J., et al. (2016, March 2). Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Directive: The "Zero-Bioaccumulation" Standard

As researchers, we often treat metabolites like N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0) merely as reference standards for HPLC or LC-MS calibration.[1] This is a safety blind spot. While this compound is a metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat metabolites like N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0) merely as reference standards for HPLC or LC-MS calibration.[1] This is a safety blind spot. While this compound is a metabolite of Fluvoxamine (an SSRI), it retains the stable trifluoromethyl-phenyl pharmacophore.[1]

The Scientific Reality: Standard wastewater treatment plants (WWTPs) are not designed to degrade fluorinated pharmaceutical derivatives. Pouring this down the drain contributes to the "pseudo-persistence" of pharmaceuticals in aquatic ecosystems.

Your Core Objective: Ensure 100% thermal destruction of the molecule. The only validated disposal path for N-Acetyl Fluvoxamine Acid is high-temperature incineration .[1]

Chemical Profile & Handling Logic

Understanding the physicochemical properties of the analyte dictates the cleaning and disposal logic.

PropertyDataOperational Implication
Compound Name N-Acetyl Fluvoxamine AcidReference Standard / Metabolite
CAS Number 88699-87-0Use for waste manifesting.[1]
Molecular Formula C₁₆H₁₉F₃N₂O₄Contains Fluorine (requires high-temp burn).[1]
Functional Groups Carboxylic Acid, TrifluoromethylAcidic nature: Solubility increases in basic pH.[1]
Physical State Solid (White/Off-white powder)Particulate hazard; requires HEPA controls.[1]
Solubility DMSO, Methanol, Basic AqueousCleaning Agent: Use Methanol or 0.1M NaOH.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1] You cannot proceed to the next step without verifying the previous one.

Phase 1: Source Segregation (The "Red Bin" Rule)[1]
  • Solid Waste (Pure Standard):

    • Never discard in general trash.

    • Place expired or excess solids directly into a High-Density Polyethylene (HDPE) wide-mouth jar labeled "Hazardous Waste - Toxic/Pharmaceutical."[1]

    • Validation: Verify the lid is screw-top and vapor-tight.

  • Liquid Waste (HPLC Effluent/Stock Solutions):

    • Solvent Compatibility: Ensure the waste stream (e.g., Acetonitrile/Methanol) is compatible with the collection carboy.

    • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as this creates an immediate reaction hazard with organic solvents.[1]

    • Validation: Check pH. If the solution is highly acidic (< pH 2), neutralize to pH 5-9 before long-term storage to prevent container degradation, unless using specialized acid-resistant carboys.[1]

Phase 2: Decontamination of Glassware (Solubility Logic)

Because N-Acetyl Fluvoxamine Acid contains a carboxylic acid moiety, it can adhere to glass surfaces.[1] Simple water rinsing is insufficient.

  • Primary Rinse: Rinse glassware with Methanol or DMSO (organic solubility).[1] Collect this rinse as hazardous waste.

  • Secondary Rinse: Rinse with 0.1M NaOH (Sodium Hydroxide).

    • Mechanism:[1][2][3][4][5] Deprotonates the acid group, making it highly water-soluble and stripping it from the glass.

  • Final Wash: Standard detergent and water.

Phase 3: Labeling & Compliance (OSHA/RCRA)

Labeling must meet OSHA Hazard Communication Standard (HCS) and EPA RCRA requirements.[1]

  • Signal Word: WARNING

  • Hazard Statement: "Pharmaceutical Waste - Toxic to Aquatic Life."[1]

  • Pictogram: Environment (Dead tree/fish symbol) and Exclamation Mark.

  • Contents: Clearly list "N-Acetyl Fluvoxamine Acid" and the solvent composition (e.g., "90% Acetonitrile, 10% Water").

Phase 4: Final Destruction
  • Method: Incineration at >1000°C.[1]

  • Why: This temperature is required to break the Carbon-Fluorine (C-F) bonds in the trifluoromethyl group.[1] Lower temperatures may result in the release of fluorinated byproducts.

  • Vendor Instruction: Explicitly mark the waste manifest as "Pharmaceutical Incineration Required."

Operational Workflow Diagram

The following diagram illustrates the decision logic for handling this specific compound.

DisposalWorkflow Start Waste Generation: N-Acetyl Fluvoxamine Acid Decision Physical State? Start->Decision Glassware Contaminated Glassware? Start->Glassware Solid Solid Waste (Expired Standard/Spill) Decision->Solid Powder Liquid Liquid Waste (HPLC Effluent/Rinsate) Decision->Liquid Solution SolidAction Place in HDPE Jar (Do NOT dissolve) Solid->SolidAction LiquidAction Segregate into Solvent Carboy Liquid->LiquidAction Labeling Labeling (OSHA/RCRA): 'Pharm Waste - Incinerate' SolidAction->Labeling LiquidAction->Labeling CleanStep 1. MeOH Rinse 2. 0.1M NaOH Rinse Glassware->CleanStep Yes CleanStep->LiquidAction Add Rinsate to Waste Storage Satellite Accumulation Area (Max 1 Year / Limit Vol) Labeling->Storage Disposal High-Temp Incineration (Destruction of C-F bonds) Storage->Disposal

Figure 1: Decision matrix for the segregation and disposal of N-Acetyl Fluvoxamine Acid, emphasizing the capture of rinsate from glassware.

Emergency Spill Response

If a spill occurs in the laboratory, execute the following immediately:

  • Isolate: Mark the area. If powder is airborne, evacuate until dust settles.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if handling pure powder.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water or methanol) to solubilize and capture the powder.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.[1]

  • Disposal: Place all cleanup materials (towels, gloves, pads) into the hazardous waste container. Do not throw in regular trash.

Regulatory Grounding

  • EPA RCRA (USA): Under the "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare facilities and labs are prohibited from "sewering" (flushing) hazardous pharmaceutical waste [1].[1]

  • Bioaccumulation: SSRIs and their metabolites have been detected in surface waters, affecting aquatic life behavior. Proper disposal is an ethical obligation beyond compliance [2].

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71312888, N-Acetyl Fluvoxamine Acid.[1] Retrieved from [Link][1]

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